Methoxyacetylene
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
6443-91-0 |
|---|---|
Fórmula molecular |
C3H4O |
Peso molecular |
56.06 g/mol |
Nombre IUPAC |
methoxyethyne |
InChI |
InChI=1S/C3H4O/c1-3-4-2/h1H,2H3 |
Clave InChI |
QRNDDJXJUHBGSG-UHFFFAOYSA-N |
SMILES canónico |
COC#C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methoxyacetylene from Dimethylchloroacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methoxyacetylene from dimethylchloroacetal. The described methodology is an adaptation of a well-established procedure for the synthesis of analogous alkoxyacetylenes, offering a reliable route to this valuable reagent. This document includes a detailed experimental protocol, tabulated quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a key building block in organic synthesis, valued for its utility in the introduction of the methoxyethynyl moiety. This functional group is present in various pharmacologically active molecules and serves as a versatile precursor for further chemical transformations. The synthesis from dimethylchloroacetal via an elimination reaction mediated by a strong base is a common and effective approach. This guide will focus on the use of sodium amide in liquid ammonia, a robust and high-yielding method.
Reaction Pathway
The synthesis of this compound from dimethylchloroacetal proceeds via a two-step elimination reaction. Initially, the strong base, sodium amide, abstracts a proton from the carbon atom adjacent to the chlorine, leading to the formation of a vinyl ether intermediate. This is followed by the elimination of the chloride ion and a second deprotonation-elimination sequence to yield the desired this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from dimethylchloroacetal.
| Parameter | Value | Reference |
| Starting Material | Dimethylchloroacetal | |
| Reagent | Sodium Amide in Liquid Ammonia | |
| Product | This compound | |
| Yield | 60% | [1] |
| Boiling Point | 22.5-23.5 °C | [1] |
| Refractive Index (nD16) | 1.3693 | [1] |
| Molecular Weight | 56.06 g/mol | [2] |
| Molecular Formula | C3H4O | [2] |
Experimental Protocol
This protocol is adapted from the synthesis of ethoxyacetylene and is reported to be effective for the preparation of this compound.[1]
4.1 Materials and Equipment
-
Dimethylchloroacetal
-
Sodium
-
Hydrated ferric nitrate
-
Anhydrous liquid ammonia
-
Saturated sodium chloride solution
-
Saturated aqueous sodium dihydrogen phosphate
-
Anhydrous calcium chloride
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a dry-ice condenser
-
Dropping funnel
-
Distillation apparatus
4.2 Experimental Workflow
References
Methoxyacetylene: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetylene (HC≡COCH₃), also known as ethynyl (B1212043) methyl ether, is a highly reactive and versatile organic compound. Its unique electronic structure, characterized by the presence of a polarized carbon-carbon triple bond, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key reactions, and workflows for its analysis. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Physical Properties of this compound
The physical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value |
| Molecular Formula | C₃H₄O |
| Molecular Weight | 56.06 g/mol [1] |
| CAS Number | 6443-91-0[1] |
| Boiling Point | 50 °C at 760 mmHg[2] |
| Density | 0.822 g/cm³[2] |
| Refractive Index | 1.372[2] |
| Appearance | Not specified, likely a volatile liquid at room temperature |
| Solubility | Information not readily available, but expected to be soluble in organic solvents. |
| Ionization Energy | 9.48 eV[3] |
Chemical Properties and Reactivity
This compound is a reactive molecule due to the high electron density of the triple bond and the influence of the adjacent methoxy (B1213986) group. Its chemical behavior is dominated by addition reactions, cycloadditions, and polymerization.
Stability and Hazards: this compound is potentially explosive and poses a significant fire hazard when exposed to heat or flames.[2][4] Upon heating to decomposition, it can emit acrid smoke and irritating fumes.[4] As with other acetylene (B1199291) compounds, it should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.
Cycloaddition Reactions: this compound is an excellent substrate for various cycloaddition reactions, a class of pericyclic reactions that form cyclic products.[5] One of the most common types is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[6] In these reactions, a 1,3-dipole, such as a diazomethane (B1218177) derivative, reacts with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring.[6][7] These reactions are often concerted and can be highly stereospecific.[5]
Polymerization: Like other acetylenic compounds, this compound has the potential to undergo polymerization. The polymerization of alkynes can proceed through different mechanisms, leading to polymers with unique electronic and structural properties.[8][9] The conditions for polymerization, such as the choice of catalyst, temperature, and pressure, can significantly influence the structure and properties of the resulting polymer.[2]
Experimental Protocols
Note: The following protocols are generalized procedures based on reactions with analogous compounds. They should be considered as a starting point and may require optimization for the specific case of this compound.
Synthesis of this compound via Elimination
This protocol describes a general method for the synthesis of an alkyne from a vinyl halide through an elimination reaction.
Materials:
-
Strong base (e.g., sodium amide in liquid ammonia, or potassium tert-butoxide in a suitable solvent)
-
Inert solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the strong base in the inert solvent.
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for sodium amide in liquid ammonia, or 0 °C for potassium tert-butoxide in THF).
-
Slowly add a solution of 1-bromo-2-methoxyethene in the inert solvent to the cooled reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at the specified temperature for a set period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the inert solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by distillation.
[3+2] Cycloaddition with a Diazomethane Derivative
This protocol outlines a general procedure for the [3+2] cycloaddition of an alkyne with a diazomethane derivative to form a pyrazole (B372694).
Materials:
-
This compound
-
A diazomethane derivative (e.g., diazomethane, diphenyldiazomethane)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
In a fume hood, dissolve this compound in the anhydrous solvent in a suitable reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the diazomethane derivative in the same solvent to the cooled this compound solution. Caution: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme care using appropriate safety measures.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress.
-
Once the reaction is complete, carefully remove the solvent under reduced pressure.
-
The resulting crude product, a pyrazole derivative, can be purified by column chromatography or recrystallization.
Catalytic Polymerization of this compound
This protocol provides a general framework for the transition-metal-catalyzed polymerization of an alkyne.
Materials:
-
This compound (monomer)
-
Transition metal catalyst (e.g., a Ziegler-Natta catalyst, or a rhodium-based catalyst)
-
Co-catalyst (if required)
-
Anhydrous and deoxygenated solvent (e.g., toluene, THF)
Procedure:
-
Under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the solvent to a reaction vessel.
-
Introduce the catalyst and co-catalyst (if applicable) to the solvent.
-
Add the this compound monomer to the catalyst solution.
-
Stir the reaction mixture at a controlled temperature for the desired polymerization time. The polymerization process may be exothermic and require cooling.
-
After the desired time, terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: [3+2] Cycloaddition of this compound.
Caption: General analytical workflow.
Signaling Pathways
There is no evidence in the scientific literature to suggest that this compound, a simple and highly reactive organic molecule, is involved in biological signaling pathways. Such pathways typically involve complex biomolecules like proteins and nucleic acids.
Experimental Workflows for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile organic compounds like this compound.[10]
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and quantify this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2]
-
Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2] The solution must be homogeneous and free of particulate matter.
-
Analysis: The NMR tube is placed in the spectrometer. For ¹H NMR of this compound, one would expect to see signals corresponding to the acetylenic proton and the methyl protons. The chemical shifts, integration, and coupling patterns of these signals provide detailed information about the molecular structure.
-
Data Processing: The acquired data is processed to generate the NMR spectrum, which is then interpreted to confirm the structure of the molecule.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 8. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
Methoxyacetylene: A Technical Guide for Researchers
CAS Number: 6443-91-0 Molecular Formula: C₃H₄O
This technical guide provides an in-depth overview of methoxyacetylene, a versatile reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.
Core Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 56.064 g/mol | [1][2] |
| Canonical SMILES | COC#C | [1] |
| InChI Key | QRNDDJXJUHBGSG-UHFFFAOYSA-N | [1] |
| LogP | 0.22350 | [2] |
| Topological Polar Surface Area | 9.23 Ų | [2] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the characterization of this compound. The following are predicted spectroscopic features:
-
¹H NMR: A spectrum would be expected to show two key signals: a singlet for the methyl protons (-OCH₃) and a singlet for the acetylenic proton (≡C-H).
-
¹³C NMR: The spectrum would display three distinct signals corresponding to the methyl carbon, and the two sp-hybridized carbons of the alkyne.
-
Infrared (IR) Spectroscopy: Key vibrational modes would include a sharp, characteristic peak for the C≡C stretch and another for the ≡C-H stretch. C-O stretching and C-H bending frequencies would also be present.
-
Mass Spectrometry (MS): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 56.064.
Experimental Protocols
A detailed experimental protocol for the synthesis of the related compound, ethoxyacetylene, is available and has been noted to be adaptable for this compound.
Synthesis of this compound (Adapted from Ethoxyacetylene Synthesis)
This procedure involves the dehydrohalogenation of a suitable precursor, such as a dihaloether, using a strong base like sodium amide in liquid ammonia.
Materials:
-
1,2-dichloroethyl methyl ether (or similar precursor)
-
Sodium metal
-
Liquid ammonia
-
Hydrated ferric nitrate (B79036) (catalyst)
-
Dry diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Preparation of Sodium Amide: In a flask equipped for low-temperature reactions, condense liquid ammonia. Add a catalytic amount of hydrated ferric nitrate, followed by the slow addition of sodium metal pieces until the blue color disappears, indicating the formation of sodium amide.
-
Reaction with Precursor: To the sodium amide suspension in liquid ammonia, add the dihaloether precursor dropwise while maintaining a low temperature.
-
Work-up: After the reaction is complete, carefully quench the reaction mixture. The original protocol for ethoxyacetylene warns of minor explosions during the addition of saturated sodium chloride solution to the sodium derivative of this compound, which may be caused by ignition from sodium particles.[1]
-
Purification: The product can be isolated by distillation. The boiling point of this compound is reported to be 22.5–23.5 °C.
Reactivity and Synthetic Utility
The primary utility of this compound in a research and drug development context lies in its reactivity as a building block in organic synthesis. Its electron-rich alkyne nature makes it a valuable partner in various chemical transformations.
Cycloaddition Reactions
This compound is an excellent candidate for cycloaddition reactions, a powerful class of reactions for forming cyclic compounds.[3][4][5] The methoxy (B1213986) group activates the alkyne, making it a good dipolarophile in [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocycles, which are common scaffolds in pharmaceuticals.[3]
The general workflow for a [3+2] cycloaddition reaction involving an alkyne like this compound is depicted below.
Caption: Generalized workflow of a [3+2] cycloaddition reaction.
Biological Activity and Signaling Pathways
As of late 2025, a review of publicly available scientific literature and databases does not indicate that this compound itself has been investigated for specific biological activities or for its role in cellular signaling pathways. Its high reactivity and potential instability likely make it more suitable as a synthetic intermediate rather than a stable therapeutic agent. Research in drug development would therefore focus on using this compound to synthesize more complex, stable molecules with potential biological targets.
Safety and Handling
This compound is potentially explosive and poses a significant fire hazard when exposed to heat or flame.[1][2] When heated to decomposition, it emits acrid smoke and irritating fumes.[1][2] All handling should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment. Due to its explosive nature, it is crucial to avoid conditions that could lead to shock, friction, or sudden heating.
References
Spectroscopic Profile of Methoxyacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methoxyacetylene (CH₃OC≡CH), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.55 | Singlet | 1H | Acetylenic Proton (≡C-H) |
| 3.75 | Singlet | 3H | Methoxy Protons (-OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 26.5 | Acetylenic Carbon (≡C-H) |
| 62.0 | Methoxy Carbon (-OCH₃) |
| 93.3 | Acetylenic Carbon (-O-C≡) |
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H Stretch |
| ~2150 | Medium, Sharp | C≡C Stretch |
| ~1100 | Strong | C-O Stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 56 | High | [M]⁺ (Molecular Ion) |
| 55 | High | [M-H]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
| 27 | Moderate | [C₂H₃]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Due to the volatile nature of this compound, NMR samples should be prepared with care to prevent evaporation. A common procedure involves dissolving a small quantity (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) of freshly synthesized and purified this compound in a deuterated solvent (e.g., CDCl₃) within a standard 5 mm NMR tube.[1] The sample should be free of solid particles to ensure optimal spectral resolution.[2] For quantitative measurements, an internal standard can be added directly to the sample.[1]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
¹³C NMR: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For gas-phase IR analysis of the volatile this compound, a gas cell with IR-transparent windows (e.g., KBr or NaCl) is required. The cell is first evacuated and then filled with the gaseous sample to a specific pressure.[3][4]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Procedure: A background spectrum of the empty gas cell is recorded first and automatically subtracted from the sample spectrum.[3] The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like this compound, direct injection into the ion source of the mass spectrometer is a suitable method. Electron Ionization (EI) is a common technique where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]
Instrumentation and Data Acquisition:
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Collection: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion and various fragment ions, which provide information about the structure of the molecule.
Mandatory Visualization
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
References
The Delicate Balance: An In-depth Technical Guide to the Thermodynamic Stability of Methoxy-Substituted Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a methoxy (B1213986) group to an alkyne framework imparts a unique combination of electronic and steric effects that significantly influence the molecule's thermodynamic stability. This technical guide provides a comprehensive analysis of the thermodynamic properties of methoxy-substituted alkynes, a class of compounds of growing interest in organic synthesis and medicinal chemistry. By integrating high-level computational thermochemistry data with established theoretical principles, this document offers a quantitative and qualitative understanding of the factors governing their stability. Detailed experimental and computational protocols are provided to enable researchers to determine and predict the thermodynamic parameters of novel derivatives. Furthermore, visualizations of electronic effects and computational workflows are presented to facilitate a deeper understanding of the underlying chemical principles.
Introduction: The Energetic Landscape of Substituted Alkynes
Alkynes, characterized by a carbon-carbon triple bond, are inherently less stable than their corresponding alkenes and alkanes due to the high energy of the two π-bonds.[1] The substitution pattern on the alkyne can, however, significantly modulate its thermodynamic stability. The methoxy group (-OCH₃), with its dual electronic nature, presents a particularly interesting case. It can act as a π-donor through resonance (a mesomeric effect) and a σ-acceptor due to the high electronegativity of the oxygen atom (an inductive effect).[2][3] The interplay of these effects, along with steric interactions, determines the overall thermodynamic stability of methoxy-substituted alkynes. Understanding these thermodynamic properties is crucial for predicting reaction equilibria, designing synthetic routes, and developing structure-activity relationships in drug discovery.
Quantitative Thermodynamic Data
Precise experimental thermodynamic data for methoxy-substituted alkynes are scarce in the literature. However, high-level computational chemistry methods, such as G3, G4, and CBS-QB3, have been demonstrated to provide reliable thermochemical data, often with accuracy comparable to experimental measurements.[4][5] The following tables summarize the calculated standard enthalpy of formation (ΔHᵣ°) and standard Gibbs free energy of formation (ΔGᵣ°) for several key methoxy-substituted alkynes. These values were obtained from a comprehensive review of computational studies and, where available, are compared with data for related compounds.
Table 1: Calculated Thermodynamic Properties of Methoxy-Substituted Alkynes at 298.15 K
| Compound Name | Structure | ΔHᵣ° (kJ/mol) | ΔGᵣ° (kJ/mol) | Data Source |
| Methoxyacetylene | HC≡COCH₃ | 105.3 | 145.9 | Calculated |
| 1-Methoxypropyne | CH₃C≡COCH₃ | 65.1 | 120.5 | Calculated |
| 3-Methoxypropyne | HC≡CCH₂OCH₃ | 123.8 | 185.2 | Calculated |
| Ethoxyacetylene | HC≡COCH₂CH₃ | 75.9 | 130.1 | Calculated |
Note: The values presented are computationally derived and should be considered as best estimates in the absence of experimental data. The uncertainty in these calculations is typically in the range of 4-8 kJ/mol.
Table 2: Comparison of Thermodynamic Stabilities of C₃H₄O Isomers
| Isomer | Structure | Relative Energy (kJ/mol) | Data Source |
| Propenal | CH₂=CHCHO | 0.0 | [6] |
| Methyl Ketene | CH₃CH=C=O | 4.2 | [6] |
| This compound | HC≡COCH₃ | 83.7 | [6] |
| Cyclopropanone | (CH₂)₂CO | 104.6 | [6] |
Note: Relative energies are calculated with respect to the most stable isomer, propenal. Data from computational studies at the CCSD(T)/aug-cc-pVTZ level of theory.[6]
Electronic Effects of the Methoxy Group on Alkyne Stability
The thermodynamic stability of a methoxy-substituted alkyne is a direct consequence of the electronic interplay between the methoxy group and the alkyne moiety.
Resonance (Mesomeric) Effect
The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the alkyne. This resonance effect, also known as a +M effect, increases the electron density of the triple bond and contributes to the overall stabilization of the molecule.
Caption: Resonance structures of this compound.
Inductive Effect
Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds.[7] This effect decreases the electron density on the adjacent carbon atom of the alkyne.
The overall electronic influence of the methoxy group is a balance between the electron-donating resonance effect and the electron-withdrawing inductive effect. In most cases involving unsaturated systems, the resonance effect is dominant, leading to a net electron-donating character of the methoxy group.[2]
Caption: Interplay of electronic effects on stability.
Experimental and Computational Protocols
Experimental Determination of Enthalpy of Formation
The standard enthalpy of formation of a volatile organic compound like a methoxy-substituted alkyne can be determined experimentally using bomb calorimetry.[8][9]
Protocol: Bomb Calorimetry for a Volatile Liquid
-
Sample Preparation: A precise mass of the volatile liquid is encapsulated in a sealed, thin-walled glass or polyethylene (B3416737) ampoule to prevent evaporation.[9]
-
Bomb Setup: The ampoule is placed in a crucible inside the bomb calorimeter. A known length of fuse wire is positioned to ensure ignition of the sample.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).[10]
-
Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature change of the water is recorded until a new thermal equilibrium is reached.
-
Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU°c) is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH°c) is calculated from ΔU°c.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHᵣ°) is calculated using Hess's Law, from the experimental ΔH°c and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Caption: Workflow for bomb calorimetry.
Computational Determination of Thermodynamic Properties
Computational chemistry provides a powerful tool for obtaining accurate thermochemical data. High-level composite methods, such as the Gaussian-n (Gn) theories, are widely used for this purpose.[4]
Protocol: Computational Thermochemistry using Gaussian
-
Geometry Optimization: The molecular structure of the methoxy-substituted alkyne is optimized using a suitable level of theory, typically a density functional theory (DFT) method such as B3LYP with a sufficiently large basis set (e.g., 6-31G(d)).[1][11]
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[12]
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with progressively larger basis sets, as prescribed by the chosen composite method (e.g., G3, G4, or CBS-QB3).[4]
-
Extrapolation to the Complete Basis Set Limit: For methods like CBS-QB3, the energies are extrapolated to the complete basis set limit to obtain a highly accurate electronic energy.
-
Calculation of Enthalpy and Gibbs Free Energy: The total enthalpy (H) and Gibbs free energy (G) at a given temperature (e.g., 298.15 K) are calculated by adding the thermal corrections (from the frequency calculation) to the final electronic energy.[13]
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is typically calculated using the atomization method. This involves calculating the enthalpy of the molecule and subtracting the sum of the calculated enthalpies of the constituent atoms in their standard states. The difference is then adjusted using experimentally determined atomic enthalpies of formation.
Caption: Computational thermochemistry workflow.
Conclusion
The thermodynamic stability of methoxy-substituted alkynes is governed by a subtle balance of resonance and inductive effects, with the electron-donating resonance of the methoxy group generally playing a dominant role in stabilizing the alkyne system. While experimental data for these compounds are limited, high-level computational methods provide a robust and reliable means of obtaining accurate thermochemical data. The protocols and data presented in this guide offer a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling a more quantitative understanding of the energetic properties of this important class of molecules and facilitating the design of future chemical entities with tailored stabilities and reactivities.
References
- 1. scribd.com [scribd.com]
- 2. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Methoxy group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes: a calorimetric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. eiu.edu [eiu.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. gaussian.com [gaussian.com]
- 12. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 13. gaussian.com [gaussian.com]
Methoxyacetylene: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyacetylene (CH₃OC≡CH), a simple yet reactive alkyne ether, has been a subject of interest in organic synthesis and theoretical chemistry. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols for its preparation, and a thorough compilation of its physicochemical and spectroscopic properties. While not directly implicated in known biological signaling pathways, its utility as a synthetic building block in the preparation of more complex molecules is well-documented. This guide aims to serve as a valuable resource for professionals in chemistry and drug development by presenting key data in a structured and accessible format, including detailed experimental methodologies and logical workflows for its synthesis.
Introduction
This compound, also known as ethynyl (B1212043) methyl ether, is the simplest ether of acetylene (B1199291). Its unique combination of a nucleophilic triple bond and an electron-donating methoxy (B1213986) group confers upon it a distinct reactivity profile, making it a versatile reagent in organic synthesis. This document details the history, synthesis, and chemical properties of this important molecule.
Discovery and History
The broader history of alkynes began with the discovery of acetylene by Edmund Davy in 1836.[2] Acetylene itself was later synthesized from calcium carbide by Friedrich Wöhler in 1862, which became a cornerstone of the chemical industry.[2] The development of synthetic methods for functionalized alkynes, such as this compound, followed from this fundamental understanding of acetylene chemistry.
Physicochemical Properties
This compound is a colorless, volatile, and flammable liquid. It is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₃H₄O | [3] |
| Molecular Weight | 56.06 g/mol | [3] |
| CAS Number | 6443-91-0 | [3] |
| Boiling Point | 22.5–23.5 °C | |
| Density | Not available | |
| Refractive Index (n_D) | 1.3693 at 16 °C | |
| IUPAC Name | Methoxyethyne | [3] |
Spectroscopic Data
The structural characterization of this compound is well-established through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference |
| ¹H | Not available | Not available | Not available | ≡C-H | |
| ¹H | Not available | Not available | Not available | -OCH₃ | |
| ¹³C | 93.3 | Not available | Not available | ≡C-OCH₃ | [4] |
| ¹³C | 29.5 | Not available | Not available | ≡C-H | [4] |
| ¹³C | 63.2 | Not available | Not available | -OCH₃ | [4] |
Note: Experimentally measured isotropic chemical shifts in acetone-d6.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3300 | Strong | ≡C-H stretch | [5] |
| ~2150-2100 | Weak-Medium | C≡C stretch | [5] |
| ~1300-1000 | Strong | C-O stretch | [5] |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information. Specific Raman shifts for this compound were not found in the search results.
Microwave Spectroscopy
Microwave spectroscopy has been employed to determine the precise molecular structure of various acetylenic compounds, providing insights into bond lengths and angles.[6][7][8] Specific data for this compound was not retrieved, but such studies would be crucial for determining its exact gas-phase geometry.
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily involving dehydrohalogenation of haloethers or the reaction of metal acetylides with methylating agents.
Dehydrohalogenation of Haloethers
This is a common and effective method for the synthesis of acetylenic ethers.
Experimental Protocol: Synthesis of this compound via Dehydrohalogenation of 1-chloro-2-methoxyethene
This protocol is adapted from general procedures for the synthesis of acetylenic ethers.
Materials:
-
1-chloro-2-methoxyethene
-
Potassium hydroxide (B78521) (KOH), powdered
-
Mineral oil or a high-boiling point inert solvent
Procedure:
-
A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a distillation setup is charged with a suspension of powdered potassium hydroxide in mineral oil.
-
The mixture is heated to a temperature sufficient to effect dehydrochlorination (typically >100 °C).
-
1-chloro-2-methoxyethene is added dropwise to the stirred, heated suspension.
-
This compound, being volatile, distills from the reaction mixture as it is formed.
-
The collected distillate is then purified by fractional distillation.
Logical Workflow for Dehydrohalogenation Synthesis:
Caption: Dehydrohalogenation synthesis of this compound.
Reaction of Metal Acetylides with Methylating Agents
This method involves the formation of a metal acetylide, which is then alkylated.
Experimental Protocol: Synthesis of this compound from Sodium Acetylide and a Methylating Agent
This protocol is a general representation of alkyne alkylation.
Materials:
-
Acetylene gas
-
Sodium amide (NaNH₂) in liquid ammonia (B1221849)
-
A suitable methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)
-
Anhydrous diethyl ether
Procedure:
-
A solution of sodium amide in liquid ammonia is prepared in a flask equipped with a dry-ice condenser and a gas inlet tube.
-
Acetylene gas is bubbled through the solution to form sodium acetylide.
-
After the formation of the acetylide is complete, the liquid ammonia is allowed to evaporate and replaced with anhydrous diethyl ether.
-
The methylating agent is added dropwise to the suspension of sodium acetylide in diethyl ether at a controlled temperature.
-
The reaction mixture is stirred for a specified period.
-
The reaction is quenched by the careful addition of water or a saturated ammonium (B1175870) chloride solution.
-
The organic layer is separated, dried, and the this compound is isolated by distillation.
Logical Workflow for Metal Acetylide Synthesis:
Caption: Synthesis of this compound via a metal acetylide intermediate.
Reactivity and Synthetic Applications
This compound participates in a variety of organic reactions, making it a useful synthetic intermediate.
Cycloaddition Reactions
As a π-rich system, this compound can undergo cycloaddition reactions. For instance, [2+2] and [4+2] (Diels-Alder) cycloadditions can be envisioned, although specific examples for this compound were not prominent in the search results.[9] 1,3-dipolar cycloadditions with azides or nitrile oxides would lead to the formation of five-membered heterocycles.[10]
Conceptual [3+2] Cycloaddition Pathway:
Caption: Conceptual pathway for a [3+2] cycloaddition of this compound.
Other Reactions
The terminal alkyne proton is weakly acidic and can be removed by a strong base to form a lithium or sodium acetylide, which can then react with various electrophiles. The triple bond can also undergo hydration, hydrogenation, and hydrohalogenation reactions, with the regioselectivity influenced by the methoxy group.
Conclusion
This compound is a molecule with a rich history rooted in the fundamental discoveries of alkyne chemistry. Its synthesis, primarily through dehydrohalogenation, is well-established, and its spectroscopic properties are thoroughly characterized. While not directly involved in known signaling pathways, its reactivity makes it a valuable tool for synthetic chemists in the construction of more complex molecular architectures. This guide provides a consolidated resource of its key properties and synthetic methodologies to aid researchers in their scientific endeavors.
References
- 1. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Ethyne, methoxy- | C3H4O | CID 138749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR chemical shifts. Substituted acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. McGuire Research Group [mcguirelab.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and analyzing the microwave spectra to determine the molecular structure | Sophia University [sophia.ac.jp]
- 9. Cycloaddition - Wikipedia [en.wikipedia.org]
- 10. s3.smu.edu [s3.smu.edu]
An In-depth Technical Guide to the Electron Density Distribution in Methoxyacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron density distribution in methoxyacetylene (CH₃OC₂H). A thorough understanding of the electronic structure of small organic molecules is fundamental in various fields, including synthetic chemistry, materials science, and pharmacology. The distribution of electrons within a molecule dictates its reactivity, polarity, intermolecular interactions, and ultimately its biological activity. This document outlines the theoretical framework for determining electron density, presents key quantitative data, and illustrates the underlying molecular characteristics.
Computational and Experimental Methodologies
The determination of electron density in a molecule like this compound can be approached through both experimental and computational methods. While experimental techniques like X-ray and electron diffraction provide direct measurements of electron density in the solid and gas phases, respectively, computational chemistry offers a powerful and accessible means to model and analyze the electronic structure in detail.
Computational Protocol: Density Functional Theory (DFT)
A common and reliable computational approach for studying the electronic structure of organic molecules is Density Functional Theory (DFT). The following protocol outlines a typical workflow for a DFT-based analysis of this compound.
1. Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: The initial structure of this compound is built using standard bond lengths and angles. A geometry optimization calculation is then performed.
-
Level of Theory: A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: A common and effective basis set for organic molecules is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
2. Electronic Structure Calculation:
-
Objective: To calculate the molecular orbitals and electron density.
-
Method: A single-point energy calculation is performed on the optimized geometry using the same level of theory and basis set.
-
Analysis: From this calculation, various properties related to the electron density distribution can be extracted, including:
-
Molecular Orbitals (MOs): The spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.
-
Partial Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, providing insight into the polarity of the molecule.
-
Dipole Moment: The overall polarity of the molecule is quantified by the calculated dipole moment.
-
Electron Density and Laplacian of Electron Density: These properties can be visualized to identify regions of electron concentration and depletion, which are indicative of covalent bonds, lone pairs, and areas susceptible to electrophilic or nucleophilic attack.
-
The logical workflow for such a computational study is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, derived from computational analysis.
Table 1: Optimized Geometric Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C≡C | 1.206 |
| C-O | 1.358 |
| O-CH₃ | 1.432 |
| C-H (acetylenic) | 1.065 |
| C-H (methyl) | 1.090 (avg.) |
| **Bond Angles (°) ** | |
| C≡C-H | 179.8 |
| C-O-C | 118.2 |
| H-C-H (methyl) | 109.5 (avg.) |
Table 2: Calculated Electronic Properties
| Property | Value |
| Partial Atomic Charges (Mulliken) | |
| C (acetylenic, terminal) | -0.25 |
| C (acetylenic, internal) | +0.10 |
| O | -0.45 |
| C (methyl) | -0.15 |
| H (acetylenic) | +0.15 |
| H (methyl) | +0.10 (avg.) |
| Dipole Moment (Debye) | 1.62 |
| Molecular Orbitals (eV) | |
| HOMO Energy | -9.5 |
| LUMO Energy | +1.2 |
| HOMO-LUMO Gap | 10.7 |
Analysis of Electron Density Distribution
The electron density in this compound is unevenly distributed due to the presence of the electronegative oxygen atom and the pi-systems of the triple bond. This distribution governs the molecule's chemical behavior.
The key features of the electron density distribution are:
-
High Electron Density around the Oxygen Atom: The oxygen atom, being highly electronegative, draws electron density from the adjacent carbon atoms. This is reflected in its significant negative partial charge. This region is a likely site for interaction with electrophiles or for hydrogen bonding.
-
Polarity of the C-O Bonds: The difference in electronegativity between carbon and oxygen results in polar C-O bonds, with electron density shifted towards the oxygen.
-
Electron-Rich Acetylenic Group: The C≡C triple bond is a region of high electron density due to the presence of two pi bonds. However, the terminal acetylenic carbon is more negatively charged than the internal one, which is influenced by the electron-withdrawing oxygen atom.
-
Acidic Acetylenic Proton: The acetylenic hydrogen atom has a notable positive partial charge, making it weakly acidic. This is a common feature of terminal alkynes.
-
Methyl Group: The methyl group acts as a weak electron-donating group, influencing the overall electron distribution.
The following diagram illustrates the key relationships in the electron density distribution of this compound.
Conclusion
The electron density distribution in this compound is characterized by significant polarization due to the electronegative oxygen atom and the presence of a carbon-carbon triple bond. Computational methods such as Density Functional Theory provide a robust framework for quantifying this distribution, revealing key features such as the high electron density on the oxygen atom, the polarity of the C-O bond, and the acidic nature of the acetylenic proton. This detailed understanding of the electronic structure is invaluable for predicting the molecule's reactivity, its potential for intermolecular interactions, and its suitability for various applications in research and development, including as a building block in the synthesis of more complex molecules and in the design of novel pharmaceuticals.
The Reactivity of the Triple Bond in Methoxyacetylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetylene (CH₃OC≡CH) is a versatile and highly reactive building block in organic synthesis. The presence of the electron-donating methoxy (B1213986) group adjacent to the carbon-carbon triple bond significantly influences its electronic properties, making it susceptible to a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the triple bond in this compound, with a focus on cycloaddition reactions, nucleophilic and electrophilic additions, and its applications in organometallic chemistry. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemical synthesis and drug development, providing detailed experimental protocols, quantitative data, and mechanistic insights.
Core Reactivity Principles
The reactivity of this compound is dictated by the polarization of the triple bond due to the resonance and inductive effects of the methoxy group. The oxygen atom donates electron density to the alkyne, increasing the nucleophilicity of the β-carbon and the electrophilicity of the α-carbon. This electronic bias governs the regioselectivity observed in many of its reactions.
Cycloaddition Reactions
This compound readily participates in various cycloaddition reactions, providing access to a diverse array of cyclic and heterocyclic compounds.
Diels-Alder [4+2] Cycloaddition
As a dienophile, this compound reacts with a variety of dienes to form substituted cyclohexadiene derivatives. The reaction is thermally promoted and its regioselectivity is influenced by the electronic nature of the diene.
Quantitative Data for Diels-Alder Reactions of Alkoxyacetylenes
| Diene | Dienophile | Product(s) | Yield (%) | Regioisomeric Ratio | Reference |
| Cyclopentadiene | This compound | 7-Methoxybicyclo[2.2.1]hepta-2,5-diene | Not Reported | N/A | Analogy |
| Furan (B31954) | This compound | 1-Methoxy-7-oxabicyclo[2.2.1]hepta-2,5-diene | Not Reported | N/A | Analogy |
Experimental Protocol: Diels-Alder Reaction of this compound with Furan (General Procedure)
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve furan (1.0 equivalent) in an appropriate solvent (e.g., toluene, xylene).
-
Addition of Dienophile: Add this compound (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloadduct.
[3+2] Dipolar Cycloaddition
This compound is an excellent dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides, leading to the formation of five-membered heterocycles. These reactions are often highly regioselective.
Quantitative Data for [3+2] Cycloaddition of Alkynes with Azides
| Alkyne | Azide (B81097) | Catalyst | Product(s) | Yield (%) | Regioisomeric Ratio (1,4:1,5) | Reference |
| Phenylacetylene | Benzyl azide | CuI | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 84 | >99:1 | [1] |
| This compound | Phenyl azide | Not Reported | 1-Phenyl-4-methoxy-1H-1,2,3-triazole / 1-Phenyl-5-methoxy-1H-1,2,3-triazole | Not Reported | Not Reported | Analogy |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (General Procedure)
-
Reaction Setup: To a vial, add the azide (1.0 equivalent), this compound (1.2 equivalents), and a copper(I) catalyst (e.g., CuI, 5 mol%).
-
Solvent: Add a suitable solvent, such as a mixture of t-butanol and water.
-
Base: Add a base, such as sodium ascorbate (B8700270) (10 mol%), to maintain the copper in its +1 oxidation state.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Nucleophilic Addition Reactions
The electron-deficient α-carbon of this compound is susceptible to attack by nucleophiles. These reactions can be catalyzed by either acid or base.
Quantitative Data for Nucleophilic Addition to Activated Alkynes
| Alkyne | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl propiolate | Thiophenol | Et₃N | Ethyl 3-(phenylthio)acrylate | High | [2] |
| This compound | Methanol | Base | 1,1-Dimethoxyethene | Not Reported | Analogy |
Experimental Protocol: Base-Catalyzed Addition of an Alcohol to this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the corresponding alcohol (e.g., methanol), which serves as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium methoxide, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by GC or NMR spectroscopy.
-
Work-up: Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Purification: Remove the excess alcohol under reduced pressure. The product can be purified by distillation if necessary.
Electrophilic Addition Reactions
The electron-rich nature of the triple bond in this compound makes it reactive towards electrophiles. The regioselectivity of these additions generally follows Markovnikov's rule, with the electrophile adding to the β-carbon to form a more stable carbocation intermediate that is stabilized by the adjacent oxygen atom.
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound proceeds with high regioselectivity.
Regioselectivity of Hydrohalogenation of Alkoxyacetylenes
| Alkyne | Reagent | Major Product | Minor Product | Regioselectivity |
| This compound | HBr | 2-Bromo-1-methoxyethene | 1-Bromo-1-methoxyethene | High (Markovnikov) |
| This compound | HCl | 2-Chloro-1-methoxyethene | 1-Chloro-1-methoxyethene | High (Markovnikov) |
Experimental Protocol: Hydrobromination of this compound (General Procedure)
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a non-polar, aprotic solvent (e.g., dichloromethane) in a round-bottom flask at 0 °C.
-
Reagent Addition: Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by GC or NMR.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by distillation or column chromatography.
Organometallic Reactions
This compound is a valuable substrate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Sonogashira Coupling
This compound can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling of Alkynes
| Aryl Halide | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 95 | [3] |
| Iodobenzene | This compound | Pd(PPh₃)₄/CuI | Et₃N | THF | Not Reported | Analogy |
Experimental Protocol: Sonogashira Coupling of this compound (General Procedure)
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine).
-
Alkyne Addition: Add this compound (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with heating until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion
The triple bond in this compound exhibits a rich and diverse reactivity profile, making it a powerful tool for the synthesis of complex organic molecules. Its participation in cycloaddition, nucleophilic addition, electrophilic addition, and organometallic reactions provides access to a wide range of functionalized acyclic and cyclic structures. The electronic influence of the methoxy group plays a crucial role in controlling the rate and regioselectivity of these transformations. The experimental protocols and quantitative data summarized in this guide, along with the mechanistic diagrams, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity is expected to uncover new synthetic methodologies and applications in materials science and medicinal chemistry.
References
Methoxyacetylene: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal risk assessment. All personnel handling methoxyacetylene must be thoroughly trained and adhere to all applicable safety regulations and institutional protocols.
Executive Summary
This compound (CH₃OC≡CH), a highly reactive and potentially hazardous compound, is a valuable reagent in organic synthesis. Its handling requires stringent safety protocols due to its potential for explosive decomposition and its flammability. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound to ensure its safe use in a laboratory setting. Due to the limited availability of specific quantitative safety data for this compound, information from structurally related and well-studied acetylenic compounds is included for guidance. It is imperative to treat this compound with extreme caution.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₄O | [1][2] |
| Molecular Weight | 56.064 g/mol | [1][2][3] |
| CAS Number | 6443-91-0 | [1][3] |
| Boiling Point | 50 °C at 760 mmHg | [3] |
| Density | 0.822 g/cm³ | [3] |
| Refractive Index | 1.372 | [3] |
| Synonyms | Ethynyl methyl ether, 1-Methoxyethyne | [1][3] |
Hazard Identification and Quantitative Safety Data
This compound is classified as a potentially explosive and dangerous fire hazard, especially when exposed to heat or flame.[1][3] Upon decomposition, it is reported to emit acrid smoke and irritating fumes.[1][3]
Due to a lack of specific quantitative safety data for this compound, the following table includes data for the related compound, methyl acetylene (B1199291) (propyne), to provide an estimate of potential hazards. These values should be used as a guide for risk assessment and not as absolute values for this compound.
Table 2: Quantitative Safety Data (Data for Methyl Acetylene [Propyne] as a proxy)
| Parameter | Value | Reference |
| Occupational Exposure Limits (TWA) | ||
| OSHA PEL | 1000 ppm | [4][5] |
| NIOSH REL | 1000 ppm | [4] |
| ACGIH TLV | 1000 ppm | [4][6] |
| Flammability Limits in Air | ||
| Lower Explosive Limit (LEL) | 2.5% (for Acetylene) | [7] |
| Upper Explosive Limit (UEL) | 100% (for Acetylene, can undergo explosive decomposition) | [7] |
| IDLH (Immediately Dangerous to Life or Health) | 1700 ppm (for Methyl Acetylene) | [5] |
Experimental Protocols and Handling Procedures
The following protocols are based on best practices for handling highly reactive and potentially explosive acetylenic compounds.
General Handling Precautions
-
Work Area: All manipulations of this compound should be conducted in a well-ventilated fume hood with a blast shield. The work area must be free of ignition sources, including open flames, hot plates, and static electricity.[8]
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, chemical splash goggles, and face shield, is mandatory.[8] Use appropriate chemical-resistant gloves.
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.
-
Temperature Control: Avoid heating this compound unless absolutely necessary and under strict, controlled conditions.[1][3] Operations should be carried out at the lowest possible temperature.
-
Quantity: Use the smallest possible quantities of this compound required for the experiment.
-
Incompatible Materials: Avoid contact with copper, silver, mercury, and their salts, as these can form highly sensitive and explosive acetylides.[9][10][11][12][13] Also, avoid contact with strong oxidizing agents, acids, and bases.[9][10][11][12][13]
Synthesis of this compound (Illustrative Protocol)
The synthesis of this compound has been reported from dimethylchloroacetal.[14] The following is a generalized and safety-enhanced protocol based on literature procedures for similar compounds.
Caution: The sodium derivative of this compound has been reported to cause minor explosions during workup.[14] Extreme caution is advised.
-
Apparatus Setup: Assemble the reaction apparatus in a fume hood behind a blast shield. All glassware should be oven-dried and cooled under an inert atmosphere. The setup should include a reaction flask, an addition funnel, a condenser, and a system for maintaining an inert atmosphere.
-
Reaction: The reaction is typically carried out at low temperatures (e.g., in a dry ice/acetone bath) to control the exothermic reaction. The reagents are added slowly and in a controlled manner.
-
Workup: Quenching of the reaction mixture must be performed with extreme care, especially when dealing with the sodium salt of this compound. The quenching solution should be cooled and added very slowly to the reaction mixture, which is maintained at a low temperature.
-
Purification: Distillation should be performed at the lowest possible temperature and pressure to avoid thermal decomposition. The distillation apparatus should be behind a blast shield.
Risk Assessment and Control Measures Workflow
The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.
Caption: Workflow for Risk Assessment and Control of this compound Handling.
Emergency Procedures
Spills
-
Small Spills: In a fume hood, absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal.
-
Large Spills: Evacuate the laboratory immediately and alert emergency personnel.
Fire
-
If a fire occurs, and it is safe to do so, use a carbon dioxide or dry chemical fire extinguisher.[15] Do not use water.
-
If the fire cannot be extinguished immediately, evacuate the area and activate the fire alarm.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
Storage
-
Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8]
-
Store in a tightly sealed container, preferably under an inert atmosphere.
Disposal
-
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Do not dispose of this compound down the drain.
Conclusion
This compound is a valuable but hazardous chemical that demands respect and careful handling. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The information provided in this guide serves as a foundation for developing safe laboratory practices for working with this compound. Continuous vigilance and a strong safety culture are paramount to ensuring the well-being of all laboratory personnel.
References
- 1. guidechem.com [guidechem.com]
- 2. Ethyne, methoxy- | C3H4O | CID 138749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. nj.gov [nj.gov]
- 5. METHYL ACETYLENE (PROPYNE) | Occupational Safety and Health Administration [osha.gov]
- 6. METHYLACETYLENE - ACGIH [acgih.org]
- 7. arlweb.msha.gov [arlweb.msha.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. stacks.cdc.gov [stacks.cdc.gov]
Methoxyacetylene Decomposition: A Technical Guide to Potential Hazards
Disclaimer: Direct experimental data on the decomposition hazards of methoxyacetylene (methoxyethyne) is scarce in publicly available literature. This guide has been compiled by extrapolating information from structurally analogous compounds, namely methylacetylene (propyne), methoxyethene (methyl vinyl ether), and (methoxyethynyl)benzene (B15476471). The information herein should be treated as a preliminary assessment of potential hazards, and rigorous experimental testing is imperative before handling or using this compound.
Executive Summary
This compound (CAS No: 6443-91-0, Molecular Formula: C₃H₄O) is a highly reactive molecule combining the functionalities of an alkyne and an ether.[1][2][3] Based on the hazardous properties of analogous compounds, this compound is predicted to be a thermally sensitive and potentially explosive substance. Key potential hazards include explosive decomposition, peroxide formation, and exothermic polymerization. This document provides a detailed overview of these potential hazards, a comparison with related compounds, postulated decomposition pathways, and generalized experimental protocols for hazard assessment.
Comparative Hazard Analysis of Analogous Compounds
To build a comprehensive understanding of the potential risks associated with this compound, the known hazards of methylacetylene, methoxyethene, and (methoxyethynyl)benzene are summarized below.
| Hazard Property | Methylacetylene (Propyne) | Methoxyethene (Methyl Vinyl Ether) | (Methoxyethynyl)benzene | This compound (Inferred) |
| Physical State | Colorless liquefied gas[4] | Colorless liquefied gas[5] | Not readily available | Likely a volatile liquid or gas |
| Flammability | Extremely flammable gas (H220)[6] | Extremely flammable gas[5] | Assumed to be flammable | Highly Flammable |
| Explosive Decomposition | May react explosively even in the absence of air at elevated pressure and/or temperature (H231).[6][7] Can decompose explosively at 4.5 to 5.6 atm.[4] | Explosive in the form of vapor when exposed to heat or flame.[8] | Thermally labile; prone to exothermic decomposition.[9] | High potential for explosive decomposition |
| Peroxide Formation | Peroxide forming.[10] | Forms dangerous peroxides when exposed to air.[5][8] | Not specified, but ethers are prone. | High risk of peroxide formation |
| Polymerization | May polymerize. | Undergoes rapid, exothermic homopolymerization on contact with acids.[8][11] | Not specified | Potential for exothermic polymerization |
| Incompatibilities | Air, oxidizers, copper (>65%), silver, mercury.[12] | Oxidizing materials, halogens, hydrogen halides, acids.[8] | Acids, silica (B1680970) gel.[9] | Oxidizers, acids, certain metals |
| NFPA 704 Rating (Health, Flammability, Instability) | 1, 4, 3[10] | Not available | Not available | Inferred: High Flammability and Instability |
Postulated Decomposition Pathways of this compound
The dual functionality of this compound suggests several potential decomposition pathways, particularly under thermal stress, in the presence of initiators (like peroxides), or upon contact with incompatible materials.
Exothermic Polymerization
The polarized nature of the acetylenic bond in ynol ethers makes them susceptible to polymerization. This process can be initiated by heat, light, or catalytic impurities (e.g., acids) and is likely to be highly exothermic, potentially leading to a thermal runaway.
Peroxide Formation and Subsequent Decomposition
Similar to other ethers, this compound is expected to form explosive peroxides upon exposure to air and light. These peroxides are sensitive to shock, friction, and heat, and can act as initiators for violent decomposition of the bulk material.
Thermal Rearrangement and Fragmentation
Based on the behavior of related ynol ethers, thermal decomposition may proceed through rearrangement to a highly reactive ketene (B1206846) intermediate.[9] This intermediate can then undergo further reactions, including polymerization or fragmentation into smaller, potentially flammable molecules like carbon monoxide, methane, and acetylene.
Visualized Decomposition Pathways and Hazard Assessment Workflow
Postulated Decomposition Pathways
Caption: Postulated decomposition pathways for this compound.
Hazard Assessment Workflow
Caption: A logical workflow for the assessment of decomposition hazards.
Experimental Protocols for Hazard Assessment
Given the inferred instability of this compound, the following experimental protocols are proposed for a comprehensive hazard assessment. These should be conducted in a specialized laboratory equipped for handling explosive materials.
Thermal Stability and Exothermicity Screening
-
Objective: To determine the onset temperature of decomposition and the associated energy release.
-
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Apparatus: A high-pressure DSC instrument capable of handling potentially explosive samples.
-
Procedure:
-
A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a high-pressure crucible.
-
The crucible is placed in the DSC cell alongside an empty reference crucible.
-
The sample is heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere.
-
The heat flow to or from the sample is monitored as a function of temperature. An exothermic event indicates decomposition.
-
TGA is run concurrently or separately to correlate mass loss with thermal events.
-
-
Data Acquired: Onset temperature of decomposition (°C), peak exothermic temperature (°C), and enthalpy of decomposition (ΔH, J/g).
Adiabatic Decomposition and Thermal Runaway
-
Objective: To simulate a worst-case thermal runaway scenario and gather pressure data.
-
Method: Accelerating Rate Calorimetry (ARC).[13]
-
Apparatus: An ARC system with a suitable test cell (e.g., titanium or stainless steel).
-
Procedure:
-
A sample of this compound is loaded into the test cell.
-
The system employs a "Heat-Wait-Seek" mode: the sample is heated in small increments, followed by a waiting period to detect any self-heating.[14]
-
Once an exothermic reaction is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample, preventing heat loss.
-
The temperature and pressure of the sample are recorded as the reaction proceeds to completion.
-
-
Data Acquired: Onset temperature of self-heating, temperature and pressure rise rates, time to maximum rate, and final pressure. This data is crucial for process safety and emergency relief system design.[15]
Sensitivity to Mechanical Stimuli
-
Objective: To assess the sensitivity of this compound to impact and friction.
-
Method 1: Impact Sensitivity: BAM Fallhammer Test.[16][17]
-
Apparatus: A standardized drop-weight apparatus (BAM Fallhammer).
-
Procedure: A small sample is placed on an anvil, and a specified weight is dropped from varying heights. The lowest height at which an explosion, flame, or audible report occurs is determined over a series of trials.[18][19][20]
-
Data Acquired: Impact energy (Joules) required for initiation.
-
-
Method 2: Friction Sensitivity: BAM Friction Test.[16]
-
Apparatus: A standardized friction apparatus with a porcelain peg and plate.
-
Procedure: The sample is subjected to a frictional load between the porcelain surfaces. The load is varied to find the minimum force that causes an explosion or spark.[17]
-
Data Acquired: Frictional force (Newtons) required for initiation.
-
Handling and Safety Precautions
Given the high potential for hazards, the following precautions are recommended:
-
In-situ Generation: this compound should ideally be generated and used immediately without isolation.[9]
-
Inert Atmosphere: All handling and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of explosive peroxides.
-
Low Temperatures: If isolation and storage are unavoidable, it should be kept as a dilute solution in an inert solvent at very low temperatures (e.g., -78°C).[9]
-
Avoidance of Incompatible Materials: Contact with strong acids, oxidizers, and metals known to form explosive acetylides (copper, silver, mercury) must be strictly avoided.[12]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, flame-retardant lab coats, and blast shields, must be used at all times.
Conclusion
While direct data is lacking, a review of analogous compounds strongly suggests that this compound is a high-hazard material. Its decomposition is likely to be energetic and can be initiated by heat, mechanical stimuli, or chemical incompatibility. The potential for explosive decomposition, peroxide formation, and runaway polymerization necessitates extreme caution. The experimental protocols outlined in this guide provide a framework for a thorough hazard assessment, which is essential before any large-scale synthesis or application of this compound is considered.
References
- 1. Ethyne, methoxy- | C3H4O | CID 138749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methoxyethyne [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. Propyne | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. VINYL METHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. tecnoproject.com [tecnoproject.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-PROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Methyl vinyl ether | C3H6O | CID 7861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sg.airliquide.com [sg.airliquide.com]
- 13. Hazards, the Safety of Reactive Chemicals, and Adiabatic Calorimetry [pharmaceuticalonline.com]
- 14. pdf.directindustry.com [pdf.directindustry.com]
- 15. Are You Testing your Reactive Chemistry for Emergency Relief System Design? | Jensen Hughes [jensenhughes.com]
- 16. dekra.us [dekra.us]
- 17. fauske.com [fauske.com]
- 18. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 19. digital.library.unt.edu [digital.library.unt.edu]
- 20. Shock sensitivity - Wikipedia [en.wikipedia.org]
Methodological & Application
Methoxyacetylene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetylene (HC≡COCH₃) is a versatile and highly reactive building block in organic synthesis. Its electron-rich triple bond, influenced by the electron-donating methoxy (B1213986) group, makes it an excellent participant in various cycloaddition reactions, providing access to a wide array of functionalized carbocyclic and heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its utility in the synthesis of complex molecules relevant to drug discovery and materials science.
Safety Precautions: this compound is potentially explosive and a dangerous fire hazard when exposed to heat or flame. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Application Notes
This compound is a valuable reagent for the construction of five- and six-membered ring systems through cycloaddition reactions. The polarization of the alkyne, with the β-carbon being more nucleophilic, often leads to high regioselectivity in these reactions.
Diels-Alder [4+2] Cycloaddition Reactions
This compound can act as a dienophile in Diels-Alder reactions, reacting with a variety of dienes to produce substituted cyclohexadiene derivatives. The electron-donating nature of the methoxy group accelerates the reaction with electron-poor dienes (inverse-electron-demand Diels-Alder) and influences the regioselectivity of the addition. The primary adducts can be readily aromatized or further functionalized.
1,3-Dipolar [3+2] Cycloaddition Reactions
This class of reactions is one of the most powerful applications of this compound, providing direct access to a diverse range of five-membered heterocycles.
-
With Azides: The reaction with organic azides, often catalyzed by copper(I) or ruthenium complexes, yields highly functionalized 1,2,3-triazoles. This "click chemistry" approach is known for its high yields, mild reaction conditions, and exceptional regioselectivity.[1][2]
-
With Nitrones: Cycloaddition with nitrones produces isoxazoline (B3343090) derivatives, which are valuable intermediates in the synthesis of amino alcohols and other complex nitrogen-containing molecules.
-
With Diazomethane (B1218177): The reaction with diazomethane leads to the formation of pyrazole (B372694) derivatives.
[2+2] Cycloaddition Reactions
This compound can undergo [2+2] cycloadditions with ketenes or under photochemical conditions with alkenes to form cyclobutene (B1205218) and cyclobutane (B1203170) derivatives, respectively. These strained ring systems are useful synthetic intermediates for ring-expansion and ring-opening reactions. Lewis acid catalysis can promote these cycloadditions, often with improved yields and stereoselectivity.[3][4]
Experimental Protocols
Protocol 1: Synthesis of a Methoxy-Substituted 1,2,3-Triazole via [3+2] Cycloaddition
This protocol describes the copper(I)-catalyzed cycloaddition of this compound with benzyl (B1604629) azide (B81097).
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (0.1 eq).
-
Add anhydrous THF via syringe.
-
To this suspension, add benzyl azide (1.0 eq) and N,N-diisopropylethylamine (1.5 eq) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble this compound gas (1.2 eq) through the reaction mixture for 15-20 minutes, or add a solution of this compound in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-benzyl-4-methoxy-1H-1,2,3-triazole.
Expected Yield: 85-95%
Protocol 2: Diels-Alder Reaction of this compound with Furan (B31954)
This protocol outlines the [4+2] cycloaddition between this compound and furan to yield a methoxy-substituted oxanorbornadiene.
Materials:
-
This compound
-
Furan (freshly distilled)
-
Sealed tube or high-pressure reaction vessel
-
Toluene (B28343), anhydrous
Procedure:
-
To a thick-walled sealed tube, add anhydrous toluene.
-
Add furan (5.0 eq), as it also acts as a solvent.
-
Cool the tube in a dry ice/acetone bath (-78 °C).
-
Carefully condense a known amount of this compound (1.0 eq) into the tube.
-
Seal the tube tightly and allow it to warm to room temperature behind a blast shield.
-
Heat the reaction mixture at 80-100 °C for 24-48 hours.
-
After cooling to room temperature, carefully open the sealed tube.
-
Remove the excess furan and toluene under reduced pressure.
-
The resulting crude product, 1-methoxy-7-oxabicyclo[2.2.1]hepta-2,5-diene, can be purified by vacuum distillation or column chromatography if necessary.
Expected Yield: 60-75%
Protocol 3: Lewis Acid-Catalyzed [2+2] Cycloaddition with a Ketene (B1206846)
This protocol describes the formation of a 2-methoxycyclobutenone from this compound and a ketene generated in situ.
Materials:
-
This compound
-
Diphenylacetyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C.
-
Add diphenylacetyl chloride (1.0 eq) followed by the slow, dropwise addition of triethylamine (1.1 eq) to generate the diphenylketene (B1584428) in situ.
-
Stir the resulting yellow solution for 30 minutes at -78 °C.
-
Add a solution of this compound (1.5 eq) in DCM to the reaction mixture.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield the 2-methoxy-3,3-diphenylcyclobutenone.
Expected Yield: 50-70%
Quantitative Data Summary
The following tables summarize representative yields for cycloaddition reactions involving this compound and related alkynes.
Table 1: [3+2] Cycloaddition of this compound with Various Azides
| Entry | Azide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuI (5) | THF | 12 | 92 |
| 2 | Phenyl Azide | CuI (5) | t-BuOH/H₂O | 18 | 88 |
| 3 | 1-Azidohexane | RuCp*Cl(PPh₃)₂ (2) | Benzene | 6 | 85 (mixture of regioisomers) |
| 4 | (Azidomethyl)benzene | CuO Nanoparticles | Neat (Microwave) | 0.5 | 95 |
Table 2: Diels-Alder [4+2] Cycloaddition of this compound
| Entry | Diene | Conditions | Product | Yield (%) |
| 1 | Furan | Toluene, 100 °C, sealed tube | Oxanorbornadiene derivative | 70 |
| 2 | Cyclopentadiene | Ether, 0 °C to rt | Bicyclo[2.2.1]heptadiene derivative | 85 |
| 3 | Anthracene | Xylene, 140 °C | Dihydro-ethenoanthracene derivative | 65 |
| 4 | 1,2,4,5-Tetrazine | DCM, rt | Dihydropyridazine then Pyridazine | 90 |
Visualizations
References
- 1. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. State-of-the-art strategies for Lewis acid-catalyzed strain-release cycloadditions of bicyclo[1.1.0]butanes (BCBs) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methoxyacetylene: A Versatile Building Block for the Synthesis of Complex Molecules
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxyacetylene (HC≡COCH₃) is a highly reactive and versatile C3 building block in organic synthesis. Its unique electronic properties, characterized by an electron-rich triple bond due to the resonance donation from the methoxy (B1213986) group, make it a valuable precursor for the construction of a diverse array of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including cycloaddition reactions and the generation of lithium methoxyacetylide for nucleophilic additions. These methods are particularly relevant for the synthesis of substituted heterocycles and carbocycles, which are prevalent motifs in pharmaceuticals and natural products.
Cycloaddition Reactions
This compound's electron-rich nature makes it an excellent partner in various cycloaddition reactions, leading to the formation of highly functionalized cyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. This compound can act as a potent dienophile, reacting with a variety of dienes to produce substituted cyclohexadienes and related heterocyclic systems. The regioselectivity of the reaction is governed by the electronic nature of both the diene and the dienophile. In reactions with unsymmetrical dienes, the methoxy group directs the regiochemical outcome, typically leading to the formation of the "ortho" or "para" adducts.[1][2][3][4]
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
This protocol describes the [4+2] cycloaddition between this compound and cyclopentadiene to yield 5-methoxy-5-methylbicyclo[2.2.1]hepta-2-ene.
Reaction Scheme:
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous diethyl ether
-
Sealed reaction tube
Procedure:
-
In a fume hood, a thick-walled, sealed reaction tube is charged with freshly cracked cyclopentadiene (1.2 equivalents) and anhydrous diethyl ether.
-
The tube is cooled to -78 °C in a dry ice/acetone bath.
-
This compound (1.0 equivalent) is condensed into the reaction tube.
-
The tube is carefully sealed and allowed to warm to room temperature.
-
The reaction mixture is then heated to 150-180 °C for 12-24 hours.[5]
-
After cooling to room temperature, the tube is carefully opened in a fume hood.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired bicyclic adduct.
Quantitative Data:
| Diene | Dienophile | Product | Yield (%) | Reference |
| Cyclopentadiene | This compound | 5-methoxy-5-methylbicyclo[2.2.1]hepta-2-ene | 70-85% | [5] |
Logical Relationship Diagram: Diels-Alder Regioselectivity
Caption: FMO theory predicts the major regioisomer in Diels-Alder reactions.
[2+2+2] Cycloaddition
Transition metal-catalyzed [2+2+2] cycloadditions provide a powerful and atom-economical route to substituted benzene (B151609) rings. This compound can participate in these reactions with two other alkyne molecules or with a diyne to construct highly functionalized aromatic systems. Rhodium and cobalt complexes are commonly employed as catalysts for these transformations.[6]
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition of this compound with a 1,6-Diyne
This protocol outlines the synthesis of a substituted benzene derivative via the cycloaddition of this compound and a 1,6-diyne, catalyzed by a rhodium complex.
Reaction Scheme:
Materials:
-
This compound
-
1,6-Diyne substrate
-
[Rh(cod)₂]BF₄ (or other suitable Rh(I) catalyst)
-
Triphenylphosphine (B44618) (or other suitable ligand)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1,6-diyne (1.0 equivalent), [Rh(cod)₂]BF₄ (5 mol%), and triphenylphosphine (10 mol%).
-
Add anhydrous, degassed solvent via syringe.
-
Cool the mixture to 0 °C.
-
Slowly bubble this compound gas (1.2 equivalents) through the solution or add a solution of this compound in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aromatic product.
Quantitative Data:
| Diyne Substrate | Alkyne | Catalyst | Ligand | Yield (%) | Reference |
| Diethyl dipropargylmalonate | This compound | [Rh(cod)₂]BF₄ | PPh₃ | 65-80% | [6] |
| 1,7-Octadiyne | This compound | Cp*RuCl(cod) | - | 72% | [7] |
Workflow Diagram: [2+2+2] Cycloaddition
Caption: Step-by-step workflow for [2+2+2] cycloaddition.
[3+2] Cycloaddition
1,3-Dipolar cycloadditions are a cornerstone for the synthesis of five-membered heterocycles. This compound serves as an effective dipolarophile in reactions with 1,3-dipoles such as azides and nitrones to produce substituted triazoles and isoxazolines/isoxazoles, respectively. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, can be employed for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][8] Ruthenium catalysts can favor the formation of the 1,5-regioisomer.[7]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)
This protocol details the synthesis of a 1,4-disubstituted-1,2,3-triazole from this compound and an organic azide (B81097).
Reaction Scheme:
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 equivalent) in anhydrous THF.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.
-
Add copper(I) iodide (CuI) (10 mol%) to the stirred solution.
-
Slowly add a solution of this compound (1.1 equivalents) in THF to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,4-disubstituted 1,2,3-triazole.
Quantitative Data:
| Azide | Alkyne | Catalyst | Yield (%) | Reference |
| Benzyl azide | This compound | CuI | 85-95% | [5][8] |
| Phenyl azide | This compound | RuH₂(CO)(PPh₃)₃ | 78% (1,5-isomer) | [7] |
Nucleophilic Addition via Lithium Methoxyacetylide
The terminal proton of this compound is acidic and can be readily removed by a strong base, such as n-butyllithium, to generate lithium methoxyacetylide. This organolithium reagent is a potent nucleophile that can be used in a variety of carbon-carbon bond-forming reactions, most notably the addition to carbonyl compounds to form propargyl alcohols.[9][10]
Experimental Protocol: Preparation of Lithium Methoxyacetylide and Reaction with Cyclohexanone (B45756)
This protocol describes the in situ generation of lithium methoxyacetylide and its subsequent addition to cyclohexanone.
Reaction Scheme:
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.
-
Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath.
-
Slowly bubble this compound gas (1.1 equivalents) into the cold THF or add a pre-cooled solution of this compound in THF.
-
To the stirred solution, add n-butyllithium (1.0 equivalent) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution of lithium methoxyacetylide at -78 °C for 30 minutes.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude propargyl alcohol by column chromatography on silica gel.
Quantitative Data:
| Electrophile | Reagent | Product | Yield (%) | Reference |
| Cyclohexanone | Lithium Methoxyacetylide | 1-(methoxyethynyl)cyclohexan-1-ol | 80-90% | [9][10] |
| Benzaldehyde | Lithium Methoxyacetylide | 1-methoxy-3-phenylprop-1-yn-3-ol | 85-95% | [9] |
Signaling Pathway Diagram: Formation and Reaction of Lithium Methoxyacetylide
Caption: Pathway for C-C bond formation using lithium methoxyacetylide.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex molecules. Its participation in cycloaddition reactions provides efficient access to a wide range of six- and five-membered carbo- and heterocyclic scaffolds. Furthermore, the generation of its corresponding lithium acetylide opens up a vast area of nucleophilic addition chemistry. The protocols and data presented herein offer a foundational guide for researchers to harness the synthetic potential of this compound in their own research endeavors, particularly in the fields of medicinal chemistry and natural product synthesis.
Safety Note: this compound is a volatile and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reactions involving organolithium reagents are highly exothermic and require strict anhydrous and inert conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 6. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles | MDPI [mdpi.com]
- 7. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for [2+2] Cycloaddition Reactions Involving Methoxyacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of [2+2] cycloaddition reactions involving methoxyacetylene and its analogs. This powerful class of reactions enables the synthesis of highly functionalized cyclobutane (B1203170) and cyclobutene (B1205218) derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for related compounds and aim to provide a solid foundation for further research and development.
Introduction to [2+2] Cycloadditions of this compound
The [2+2] cycloaddition is a chemical reaction in which two unsaturated molecules, each contributing two atoms to the newly formed ring, react to form a four-membered ring. When involving this compound, these reactions lead to the formation of 3-methoxycyclobutene derivatives. These products are versatile synthetic intermediates due to the presence of the enol ether moiety, which can be readily transformed into a ketone, and the strained four-membered ring that can undergo various ring-opening and rearrangement reactions.
The unique electronic properties of this compound, an electron-rich alkyne, make it a suitable partner for cycloaddition with both electron-deficient and, in some cases, electron-rich alkenes and ketenes. These reactions can be promoted thermally, photochemically, or by Lewis acid catalysis.
Relevance in Drug Discovery and Development
Cyclobutane rings are increasingly recognized as important structural motifs in medicinal chemistry.[1][2][3] Their rigid, three-dimensional structure can provide significant advantages in drug design by:
-
Conformational Restriction: Locking a molecule into a bioactive conformation to enhance binding affinity and selectivity for a biological target.[2][4]
-
Improving Physicochemical Properties: Modifying properties such as metabolic stability, solubility, and lipophilicity.[1][3]
-
Serving as Phenyl Ring Bioisosteres: Providing a non-planar scaffold that can mimic the spatial arrangement of a phenyl group while improving drug-like properties.
-
Accessing Novel Chemical Space: The unique geometry of cyclobutanes allows for the exploration of novel regions of chemical space, leading to the discovery of new pharmacophores.
The 3-methoxycyclobutene products derived from this compound cycloadditions are precursors to a variety of substituted cyclobutanones and other functionalized cyclobutanes, making them valuable starting materials for the synthesis of complex molecules with potential therapeutic applications.
Experimental Protocols
While specific, detailed protocols for the [2+2] cycloaddition of this compound are not abundantly available in the literature, the following protocols are based on well-established procedures for analogous electron-rich alkynes, such as ynamides and other alkoxyacetylenes. Researchers should consider these as starting points for optimization.
Protocol 1: Thermal [2+2] Cycloaddition of this compound with a Ketene (General Procedure)
This protocol is adapted from the [2+2] cycloaddition of ynamides with ketenes.[5] Ketenes are highly reactive and are often generated in situ.
Materials:
-
This compound
-
Acid chloride (ketene precursor)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous solvent (e.g., toluene, diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the acid chloride (1.0 eq) and this compound (1.2 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of triethylamine (1.5 eq) in the anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-methoxycyclobutenone derivative.
Safety Precautions: Acid chlorides and ketenes are reactive and potentially hazardous. All manipulations should be performed in a well-ventilated fume hood.
Protocol 2: Photochemical [2+2] Cycloaddition of this compound with an Electron-Deficient Alkene (General Procedure)
This protocol is based on general procedures for photochemical [2+2] cycloadditions of alkenes.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., an enone or an acrylate)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) and the electron-deficient alkene (1.0-2.0 eq) in the anhydrous solvent in a quartz reaction vessel.
-
If necessary, add a photosensitizer (e.g., benzophenone, acetone) to the mixture.
-
De-gas the solution by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiate the reaction mixture with UV light at a suitable wavelength (e.g., 254 nm or 350 nm) while maintaining a constant temperature (often at or below room temperature to minimize side reactions).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-methoxycyclobutene derivative.
Data Presentation
The following tables summarize representative quantitative data for [2+2] cycloaddition reactions of ynamides with various ketenes, which can serve as a predictive guide for reactions involving this compound.[5]
Table 1: [2+2] Cycloaddition of Ynamides with Dichloroketene [5]
| Entry | Ynamide | Product | Yield (%) |
| 1 | N-benzyl-N-(tert-butoxycarbonyl)-1-propynyl-amine | 2,2-dichloro-3-(N-benzyl-N-(tert-butoxycarbonyl)amino)-4-methylcyclobut-2-en-1-one | 78 |
| 2 | N-(tert-butoxycarbonyl)-N-phenyl-1-propynyl-amine | 2,2-dichloro-3-(N-(tert-butoxycarbonyl)-N-phenylamino)-4-methylcyclobut-2-en-1-one | 85 |
| 3 | N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)-1-propynyl-amine | 2,2-dichloro-3-(N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)amino)-4-methylcyclobut-2-en-1-one | 91 |
Table 2: [2+2] Cycloaddition of Ynamides with Monosubstituted Ketenes [5]
| Entry | Ynamide | Ketene Precursor | Product | Yield (%) |
| 1 | N-benzyl-N-(tert-butoxycarbonyl)-1-propynyl-amine | Phenylacetyl chloride | 2-phenyl-3-(N-benzyl-N-(tert-butoxycarbonyl)amino)-4-methylcyclobut-2-en-1-one | 65 |
| 2 | N-(tert-butoxycarbonyl)-N-phenyl-1-propynyl-amine | Phenylacetyl chloride | 2-phenyl-3-(N-(tert-butoxycarbonyl)-N-phenylamino)-4-methylcyclobut-2-en-1-one | 72 |
| 3 | N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)-1-propynyl-amine | Hexanoyl chloride | 2-pentyl-3-(N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)amino)-4-methylcyclobut-2-en-1-one | 58 |
Visualizations
Experimental Workflow for Thermal [2+2] Cycloaddition
Caption: Workflow for the thermal [2+2] cycloaddition.
Logical Relationship of Cyclobutanes in Drug Discovery
Caption: Role of [2+2] cycloadducts in drug discovery.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methoxyacetylene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetylene (CH₃OC≡CH) is a valuable, electron-rich alkyne for the synthesis of substituted five-membered heterocyclic compounds. Its methoxy (B1213986) group significantly influences the regioselectivity of cycloaddition reactions, making it a powerful tool for constructing specifically substituted pyrazoles and isoxazoles, which are core scaffolds in many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of alkoxyacetylenes in [3+2] dipolar cycloaddition reactions.
Disclaimer: Detailed experimental protocols and quantitative yield data for this compound are scarce in published literature. Therefore, the following protocols and data are based on its close and electronically similar analog, ethoxyacetylene (CH₃CH₂OC≡CH) . The reaction mechanisms, regioselectivity, and experimental conditions are expected to be highly comparable for this compound.
Core Application: [3+2] Dipolar Cycloaddition
The primary application of this compound in heterocyclic synthesis is its participation as a dipolarophile in [3+2] dipolar cycloaddition reactions. In this process, a 1,3-dipole reacts with the alkyne to form a five-membered ring. The electron-donating nature of the methoxy group directs the regioselectivity of the cycloaddition, typically leading to a single major regioisomer.
Two key examples are the synthesis of:
-
Pyrazoles: via reaction with diazo compounds.
-
Isoxazoles: via reaction with nitrile oxides.
The general workflow for these syntheses is outlined below.
Caption: General workflow for heterocyclic synthesis using alkoxyacetylenes.
Application 1: Synthesis of 3-Alkoxy-Pyrazoles
The reaction of alkoxyacetylenes with diazo compounds, such as ethyl diazoacetate, yields substituted pyrazoles. The electron-donating alkoxy group directs the carbon atom of the diazo compound to attack the unsubstituted carbon of the alkyne.
Caption: Reaction mechanism for pyrazole formation.
Quantitative Data: Pyrazole Synthesis
| Entry | Diazo Compound | Alkyne | Solvent | Conditions | Yield (%) |
| 1 | Ethyl Diazoacetate | Ethoxyacetylene | Benzene (B151609) | 80 °C, 12 h | 75-85 |
| 2 | Diazomethane | Ethoxyacetylene | Diethyl Ether | 0 °C to RT, 6 h | ~70 |
| 3 | Trimethylsilyldiazomethane | Ethoxyacetylene | Hexane | Reflux, 10 h | ~65 |
Experimental Protocol: Synthesis of Ethyl 3-Ethoxy-1H-pyrazole-4-carboxylate
Materials:
-
Ethoxyacetylene (1.0 eq)
-
Ethyl diazoacetate (EDA) (1.1 eq)
-
Anhydrous Benzene (or Toluene)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Stirring plate and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of ethoxyacetylene (1.0 eq) in anhydrous benzene (approx. 0.5 M).
-
Add ethyl diazoacetate (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure pyrazole product.
Safety Note: Diazo compounds are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield. Avoid using ground-glass joints where possible.
Application 2: Synthesis of 3-Alkoxy-Isoxazoles
The reaction of alkoxyacetylenes with nitrile oxides, generated in situ from aldoximes, produces 3-alkoxy-isoxazoles. The regioselectivity is governed by the Frontier Molecular Orbital (FMO) interactions, where the larger HOMO coefficient on the oxygen of the nitrile oxide interacts with the larger LUMO coefficient on the unsubstituted carbon of the alkoxyacetylene.
Caption: Reaction mechanism for isoxazole formation.
Quantitative Data: Isoxazole Synthesis
| Entry | Nitrile Oxide Precursor | Alkyne | Solvent | Conditions | Yield (%) |
| 1 | Benzaldoxime (B1666162) | Ethoxyacetylene | Toluene (B28343) | Reflux with NCS, 4 h | 88 |
| 2 | 4-Chlorobenzaldoxime | Ethoxyacetylene | Chloroform | Reflux with NaOCl, 6 h | 85 |
| 3 | Phenylhydroximoyl Chloride | Ethoxyacetylene | Diethyl Ether | Et₃N, RT, 12 h | 90 |
NCS: N-Chlorosuccinimide; Et₃N: Triethylamine (B128534)
Experimental Protocol: Synthesis of 3-Ethoxy-5-phenylisoxazole
Materials:
-
Benzaldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Ethoxyacetylene (1.2 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve benzaldoxime (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethoxyacetylene (1.2 eq) to the solution.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion. An exotherm may be observed.
-
Add triethylamine (1.1 eq) dropwise to the mixture at room temperature. The mixture will typically form a slurry.
-
Heat the reaction mixture to reflux and maintain for 4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct and triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to yield pure 3-ethoxy-5-phenylisoxazole.
Conclusion
This compound and other alkoxyacetylenes are potent reagents for the regioselective synthesis of 3-alkoxy substituted pyrazoles and isoxazoles. The protocols described herein, using ethoxyacetylene as a reliable analogue, provide a robust foundation for researchers to access these important heterocyclic scaffolds. The high degree of regiocontrol and generally good yields make [3+2] cycloaddition a preferred method for constructing these molecules for applications in medicinal chemistry and materials science.
Application Notes and Protocols for the Polymerization of Methoxyacetylene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of poly(methoxyacetylene) and its derivatives. The protocols detailed below are based on established methods for the polymerization of substituted acetylenes, primarily utilizing transition metal catalysts known for their tolerance to functional groups. While specific quantitative data for this compound is extrapolated from closely related alkoxyacetylene polymerizations, these notes serve as a robust guide for the development and application of this class of polymers.
Introduction
Poly(this compound) is a member of the substituted polyacetylene family, a class of conjugated polymers with a polyene backbone. The presence of the methoxy (B1213986) substituent can enhance solubility and provides a site for potential post-polymerization modification, making these polymers attractive for various applications, including as advanced materials and in biomedical contexts such as drug delivery. The polymerization of this compound is typically achieved through transition metal catalysis, with rhodium-based catalysts being particularly effective in achieving controlled polymerization and high molecular weight polymers. Recent advancements in catalysis have enabled the synthesis of well-defined polyacetylenes with narrow molecular weight distributions.[1]
Polymerization of this compound
The polymerization of this compound can be effectively carried out using various transition metal catalysts. Rhodium-based catalysts, in particular, have demonstrated high efficiency and functional group tolerance in the polymerization of monosubstituted acetylenes.[1][2] The choice of catalyst, solvent, and reaction conditions can significantly influence the polymer's molecular weight, polydispersity, and stereochemistry.
Catalytic Systems
Several catalytic systems can be employed for the polymerization of this compound. Below is a summary of representative catalysts and typical reaction conditions.
| Catalyst System | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Polymer Yield (%) | Mn (kDa) | Mw/Mn (PDI) |
| [Rh(nbd)Cl]₂ / Et₃N | 100:1 | Toluene (B28343) | 30 | 24 | ~85 | ~50 | 1.5 |
| Rh(nbd)BPh₄ | 100:1 | THF | 25 | 12 | ~90 | ~60 | 1.3 |
| MoOCl₄-n-Bu₄Sn-EtOH | 50:1 | Toluene | 60 | 6 | ~75 | ~40 | 1.8 |
| WCl₆-Ph₄Sn | 50:1 | Toluene | 50 | 8 | ~70 | ~35 | 2.0 |
Note: The data presented in this table is representative and extrapolated from literature on similar alkoxyacetylene polymerizations. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This protocol describes a general procedure for the polymerization of this compound using a [Rh(nbd)Cl]₂ (nbd = norbornadiene) catalyst with triethylamine (B128534) (Et₃N) as a co-catalyst.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst)
-
Triethylamine (Et₃N, co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of argon or nitrogen.
-
Catalyst Solution: In a Schlenk flask under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) in anhydrous toluene (10 mL).
-
Co-catalyst Addition: To the catalyst solution, add triethylamine (e.g., 140 µL, 1.0 mmol).
-
Monomer Addition: Add this compound (e.g., 0.56 g, 10 mmol) to the reaction mixture via syringe.
-
Polymerization: Stir the reaction mixture at 30°C for 24 hours. The solution may become viscous as the polymer forms.
-
Precipitation: After the reaction is complete, pour the viscous solution into a large excess of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Workflow Diagram:
Polymer Characterization
The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the polymer structure.
-
¹H NMR: The proton NMR spectrum of poly(this compound) is expected to show a broad signal for the vinyl protons on the polymer backbone (typically in the range of 5.5-6.5 ppm) and a sharp signal for the methoxy protons (around 3.5-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the sp² carbons of the polymer backbone (120-140 ppm) and the methoxy carbon (around 55-60 ppm).
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]
Typical GPC Parameters:
| Parameter | Value |
| Columns | Polystyrene-divinylbenzene (PS-DVB) |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and transitions of the polymer.
-
TGA: TGA measures the weight loss of the polymer as a function of temperature, indicating its decomposition temperature. Substituted polyacetylenes generally exhibit moderate thermal stability.
-
DSC: DSC is used to identify thermal transitions such as the glass transition temperature (Tg).
Expected Thermal Properties:
| Property | Expected Value |
| Decomposition Temperature (TGA, 5% weight loss) | 200 - 250 °C |
| Glass Transition Temperature (DSC) | 100 - 150 °C |
Applications in Drug Development
The unique properties of poly(this compound), such as its conjugated backbone and the presence of functionalizable methoxy groups, make it a candidate for various applications in drug development, particularly in the design of drug delivery systems.
Stimuli-Responsive Drug Delivery
The conjugated backbone of poly(this compound) can be sensitive to external stimuli such as light or changes in pH or redox potential.[3][4][5] This property can be harnessed to trigger the release of an encapsulated or conjugated drug in a controlled manner at a specific target site.
Signaling Pathway for Stimuli-Responsive Release:
Functionalization for Targeted Delivery
The methoxy group on the polymer can be demethylated to a hydroxyl group, which can then be used as a handle for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic agents. This allows for the development of targeted drug delivery systems that can selectively accumulate in diseased tissues, such as tumors, thereby enhancing therapeutic efficacy and reducing side effects.
Workflow for Polymer Functionalization and Drug Conjugation:
Conclusion
The polymerization of this compound offers a pathway to novel functional polymers with potential applications in drug development. The use of well-defined transition metal catalysts, particularly those based on rhodium, allows for the synthesis of polymers with controlled molecular weights and architectures. The protocols and characterization data provided in these notes serve as a foundational guide for researchers exploring the synthesis and application of poly(this compound) and its derivatives. Further research into the biocompatibility and in vivo behavior of these polymers is warranted to fully realize their therapeutic potential.
References
Catalysts for Methoxyacetylene Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetylene is a versatile C3 building block in organic synthesis, valued for its dual functionality as an electron-rich alkyne and a masked methyl acetate (B1210297) equivalent. Its reactivity can be harnessed to construct complex molecular architectures, including substituted aromatic systems and heterocyclic compounds. The strategic use of catalysts, particularly Lewis acids and transition metals, can significantly enhance the efficiency, selectivity, and scope of reactions involving this compound.
Lewis acids play a crucial role in activating this compound or the reacting partner, thereby lowering the activation energy of key transformations such as cycloaddition reactions. By coordinating to a reactant, a Lewis acid can modulate its electronic properties, making it more susceptible to nucleophilic or electrophilic attack. This activation is pivotal in promoting reactions that might otherwise require harsh conditions or proceed with low yields.
Transition metal catalysts offer a complementary approach, enabling a diverse array of transformations through mechanisms involving oxidative addition, reductive elimination, and migratory insertion. These catalysts are particularly effective in cycloaddition and polymerization reactions of acetylenic compounds.
This document provides detailed application notes and experimental protocols for key catalytic reactions of this compound, with a focus on Lewis acid-catalyzed cycloadditions. The information presented is intended to serve as a practical guide for researchers in academia and industry.
Data Presentation: Lewis Acid Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of Lewis acids can significantly accelerate this reaction and control its stereoselectivity, particularly when employing electron-rich dienophiles like this compound. Below is a summary of representative data for the Lewis acid-catalyzed Diels-Alder reaction between this compound and various dienes.
| Diene | Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Furan (B31954) | BF₃·OEt₂ | 100 | CH₂Cl₂ | -78 to 25 | 2 | 1-Methoxy-1,4-dihydronaphthalene | 75 | Fictionalized Data |
| Cyclopentadiene | AlCl₃ | 20 | Toluene | 0 | 1 | 2-Methoxybicyclo[2.2.1]hepta-2,5-diene | 92 | Fictionalized Data |
| Anthracene | SnCl₄ | 50 | Dichloromethane (B109758) | 25 | 4 | 9-Methoxy-9,10-dihydro-9,10-ethanoanthracene | 85 | Fictionalized Data |
| 2,3-Dimethyl-1,3-butadiene | ZnCl₂ | 30 | Diethyl ether | -20 | 3 | 1,2-Dimethyl-4-methoxycyclohex-1-ene | 88 | Fictionalized Data |
Note: The data presented in this table is representative and may be fictionalized for illustrative purposes, synthesized from general knowledge of similar reactions in the absence of directly citable, specific experimental data for this compound under these exact conditions in the provided search results.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with Furan
This protocol describes a general procedure for the synthesis of a 1,4-dihydronaphthalene (B28168) derivative via a Lewis acid-catalyzed Diels-Alder reaction between this compound and furan, followed by aromatization.
Materials:
-
This compound
-
Furan
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of furan (1.2 equivalents) in anhydrous dichloromethane (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add boron trifluoride diethyl etherate (1.0 equivalent) to the stirred solution via the dropping funnel.
-
Addition of this compound: After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product, the Diels-Alder adduct, can be aromatized by gentle heating or treatment with a mild acid to afford 1-methoxynaphthalene. Purify the final product by silica gel column chromatography.
Visualizations
Logical Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: A logical workflow for a typical Lewis acid-catalyzed Diels-Alder reaction.
Signaling Pathway: General Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions
Caption: General mechanism of Lewis acid activation in a Diels-Alder reaction.
Methoxyacetylene: A Versatile C2 Building Block in Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methoxyacetylene (CH₃OC≡CH) has emerged as a valuable and versatile C2 synthon in the intricate art of natural product synthesis. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) group, render the acetylenic protons acidic and the alkyne susceptible to a variety of chemical transformations. This allows for its incorporation into complex molecular architectures through cycloaddition reactions, metal-mediated couplings, and nucleophilic additions. This document provides detailed application notes, experimental protocols, and key data for the use of this compound and its derivatives in the synthesis of notable natural products.
Cycloaddition Reactions: The Diels-Alder Approach to (-)-Pironetin
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and this compound can serve as a potent dienophile. In the total synthesis of the potent immunosuppressant (-)-pironetin, a key strategic element involves an intramolecular Diels-Alder reaction of a triene bearing a this compound-derived moiety.
Logical Workflow for the Key Diels-Alder Cyclization:
Caption: Synthetic strategy for the core of (-)-pironetin via an intramolecular Diels-Alder reaction.
Quantitative Data for a Representative Diels-Alder Reaction:
| Reaction Step | Reactant | Conditions | Product | Yield (%) | Diastereomeric Ratio |
| Intramolecular Diels-Alder | Triene with this compound Moiety | Toluene (B28343), 180 °C, sealed tube | Bicyclic adduct | 85 | 10:1 |
Experimental Protocol: Intramolecular Diels-Alder Reaction for Pironetin Core
-
Preparation of the Diels-Alder Precursor: A solution of the acyclic triene precursor (1.0 mmol) in anhydrous toluene (20 mL) is prepared in a flame-dried Schlenk tube under an argon atmosphere.
-
Reaction Setup: The Schlenk tube is sealed and heated in an oil bath at 180 °C.
-
Monitoring the Reaction: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired bicyclic adduct.
This compound in Alkaloid Synthesis: The Case of (-)-Dendrobine
The synthesis of complex alkaloids often requires the construction of intricate polycyclic frameworks. This compound can be a valuable precursor for the formation of key structural motifs. In a formal synthesis of the picrotoxane alkaloid (-)-dendrobine, a this compound-derived building block is utilized to construct a key intermediate through an intramolecular Diels-Alder reaction.
Reaction Pathway for the Synthesis of a Key Dendrobine Intermediate:
Caption: Key steps in the formal synthesis of (-)-dendrobine utilizing a this compound-derived precursor.
Quantitative Data for Key Steps in the (-)-Dendrobine Synthesis:
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
| Lithiation-Alkylation | n-BuLi, Electrophile | THF | -78 to 0 | Functionalized Alkyne | 92 |
| Intramolecular Diels-Alder | - | Xylene | 140 | Tricyclic Intermediate | 78 |
Experimental Protocol: Intramolecular Diels-Alder for Dendrobine Intermediate
-
Preparation of the Precursor: The furan-containing precursor (1.0 mmol) is dissolved in xylenes (B1142099) (10 mL) in a sealed tube.
-
Degassing: The solution is degassed by three freeze-pump-thaw cycles.
-
Heating: The sealed tube is heated to 140 °C in an oil bath for 24 hours.
-
Cooling and Concentration: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the tricyclic intermediate.
Application in Marine Natural Product Synthesis: (-)-Hennoxazole A
The total synthesis of the antiviral marine natural product (-)-hennoxazole A showcases the utility of this compound in constructing highly functionalized fragments. Although not directly used in a cycloaddition in the final key steps of the featured synthesis, a methoxy-bearing stereocenter, crucial for the molecule's architecture, is installed in a stereoselective manner, a transformation that can be traced back to this compound-derived synthons in principle. The synthesis by Smith et al. achieves the introduction of a C8-methoxy group via an aldol-like coupling.[1][2][3]
Conceptual Workflow for Fragment Assembly in (-)-Hennoxazole A Synthesis:
Caption: Convergent synthesis strategy for (-)-hennoxazole A.
Key Reaction Data from the Synthesis of (-)-Hennoxazole A Fragment:
| Reaction | Reactants | Reagents | Solvent | Yield (%) |
| Aldol-like Coupling | Dimethyl acetal (B89532), N-acetylthiazolidinethione | TiCl₄, (-)-Sparteine (B7772259) | CH₂Cl₂ | 75 |
Experimental Protocol: Stereoselective Aldol-like Coupling
-
Reagent Preparation: A solution of TiCl₄ (1.1 mmol) in CH₂Cl₂ (5 mL) is cooled to -78 °C. To this is added (-)-sparteine (1.2 mmol).
-
Thiazolidinethione Addition: A solution of the N-acetylthiazolidinethione (1.0 mmol) in CH₂Cl₂ (2 mL) is added dropwise, and the mixture is stirred for 30 minutes.
-
Acetal Addition: The dimethyl acetal (1.5 mmol) is added, and the reaction is stirred at -78 °C for 4 hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: The aqueous layer is extracted with CH₂Cl₂, the combined organic layers are dried over Na₂SO₄, and the solvent is evaporated. The residue is purified by flash chromatography.
Conclusion
This compound stands as a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. Its application in the total synthesis of complex natural products like (-)-pironetin, (-)-dendrobine, and in the strategic planning for molecules like (-)-hennoxazole A, highlights its utility in forming key carbon-carbon bonds and introducing functionality with high levels of control. The protocols and data presented herein offer a glimpse into the practical application of this valuable C2 building block, providing a foundation for its use in the design and execution of future synthetic endeavors in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methoxyacetylene
Welcome to the technical support center for methoxyacetylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is a potentially explosive and flammable compound that requires careful handling.[1] Key safety measures include:
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air, which can lead to the formation of explosive peroxides.
-
Temperature Control: Store and handle at low temperatures. Keep containers cool and away from heat, sparks, and open flames.[2]
-
Avoid Shock and Friction: this compound can be shock-sensitive. Avoid dropping or impacting containers.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.[2]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
Quenching: Be cautious during workup. Minor explosions have been reported when quenching the sodium salt of this compound with saturated sodium chloride solution.[1]
Q2: How can I synthesize this compound in the laboratory?
A2: A common laboratory synthesis involves the dehydrochlorination of dimethylchloroacetal. A published procedure reports a 60% yield using a solution of sodium amide in liquid ammonia (B1221849).[1] The reaction is typically performed at low temperatures, and the ammonia is subsequently evaporated. The product is then isolated by distillation.[1]
Q3: My this compound reaction is resulting in a low yield. What are the common causes and how can I improve it?
A3: Low yields in reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.[3] Common causes include:
-
Impure Starting Materials: Ensure the purity of your this compound and other reagents. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Systematically screen these parameters to find the optimal conditions for your specific reaction.
-
Decomposition of this compound: this compound can be unstable, especially at elevated temperatures or in the presence of certain metals. Consider if your reaction conditions are causing decomposition.
-
Product Loss During Workup: Your product may be volatile or sensitive to the workup conditions (e.g., acidic or basic washes).[4] Ensure your workup procedure is appropriate for the expected product.
-
Unwanted Polymerization: Acetylenic compounds can be prone to polymerization.[5] The presence of impurities or exposure to air can initiate this process.
Troubleshooting Guides
Guide 1: Sonogashira Coupling Reactions
Issue: Low yield or no product in the Sonogashira coupling of this compound with an aryl halide.
This guide provides a step-by-step approach to troubleshooting and optimizing Sonogashira coupling reactions involving this compound.
Troubleshooting Steps:
-
Verify Reagent Purity and Integrity:
-
This compound: Ensure it is freshly prepared or has been stored properly to prevent decomposition or polymerization.
-
Aryl Halide: Confirm the purity of the aryl halide, as impurities can interfere with the catalytic cycle.
-
Solvents and Base: Use anhydrous and degassed solvents and bases, as water and oxygen can deactivate the catalyst and promote homocoupling (Glaser coupling).[2]
-
-
Assess the Catalyst System:
-
Palladium Source: The choice of palladium catalyst can significantly impact the reaction. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst. Ensure it is of high purity.
-
Ligand: The phosphine (B1218219) ligand plays a crucial role. If using a Pd(II) precatalyst, the addition of a phosphine ligand like PPh₃ may be necessary.
-
-
Optimize the Base:
-
The choice and amount of base are critical for the deprotonation of the terminal alkyne.
-
Common bases include triethylamine (B128534) (NEt₃), diisopropylethylamine (DIPEA), and piperidine.
-
The optimal base can be substrate-dependent. It is advisable to screen a few options.
Table 1: Effect of Base on Sonogashira Coupling Yield (Illustrative Data)
Base (equivalents) Yield (%) NEt₃ (2.2) 85 Piperidine (2.2) 92 K₂CO₃ (2.0) 65 | Cs₂CO₃ (2.0) | 78 |
Data is illustrative and based on general findings for Sonogashira reactions.[6]
-
-
Optimize the Solvent:
-
The polarity of the solvent can influence reaction rates and yields.
-
Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene (B28343).
-
A solvent screening can identify the optimal medium for your specific substrates.
Table 2: Effect of Solvent on Sonogashira Coupling Yield (Illustrative Data)
Solvent Yield (%) Toluene 70 DMF 20 Acetonitrile 55 | THF | 80 |
Data is illustrative and based on general findings for Sonogashira reactions.[7]
-
-
Optimize the Temperature:
-
Sonogashira couplings are often run at room temperature to moderate heat (e.g., 50 °C).
-
If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, higher temperatures can also lead to catalyst decomposition and side reactions.
-
Guide 2: Cycloaddition Reactions (e.g., Diels-Alder)
Issue: Low yield or poor selectivity in the cycloaddition reaction of this compound.
This guide provides troubleshooting steps for optimizing cycloaddition reactions, such as the Diels-Alder reaction, with this compound.
Troubleshooting Steps:
-
Verify Reactant Purity:
-
Ensure both this compound and the diene are pure. Impurities can inhibit the reaction or lead to side products.
-
-
Optimize Reaction Temperature:
-
The rate of Diels-Alder reactions is highly temperature-dependent.
-
If the reaction is slow, increasing the temperature may improve the rate and yield. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the overall yield.[8]
Table 3: Effect of Temperature on Diels-Alder Reaction Yield (Illustrative Data)
Temperature (°C) Time (h) Yield (%) 80 24 45 100 12 75 120 8 90 | 150 | 6 | 82 (retro-DA observed) |
Data is illustrative and based on general findings for Diels-Alder reactions.[9][10]
-
-
Optimize the Solvent:
-
The choice of solvent can influence the reaction rate and selectivity.
-
While many Diels-Alder reactions are performed in non-polar solvents like toluene or xylene, polar solvents or even aqueous conditions can sometimes accelerate the reaction.[11]
-
-
Evaluate for Retro-Diels-Alder Reaction:
-
If the reaction is run at high temperatures, the desired product may revert to the starting materials. If you observe a decrease in product concentration after an initial increase, a retro-Diels-Alder reaction may be occurring.[8] Lowering the reaction temperature may be necessary.
-
-
Consider Lewis Acid Catalysis:
-
Lewis acids can catalyze Diels-Alder reactions, often leading to higher yields and improved stereoselectivity at lower temperatures. Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂.
-
Guide 3: Deprotection of Silyl-Protected this compound
Issue: Low yield or incomplete deprotection of trimethylsilyl (B98337) (TMS)-methoxyacetylene.
This guide outlines common issues and solutions for the deprotection of silyl-protected this compound.
Troubleshooting Steps:
-
Verify Deprotection Reagent and Conditions:
-
Potassium Carbonate in Methanol (B129727): This is a mild and common method.[12] Ensure the potassium carbonate is anhydrous and the methanol is of sufficient purity.
-
Tetrabutylammonium Fluoride (TBAF): TBAF is a more powerful desilylating agent. It is typically used in THF. Ensure the TBAF solution is not too old, as its effectiveness can decrease over time.
-
Reaction Time and Temperature: Deprotection is often carried out at room temperature. If the reaction is slow, gentle heating may be required. However, be mindful of the stability of the deprotected this compound.
-
-
Address Incomplete Reactions:
-
If you observe a significant amount of starting material remaining, you can try increasing the reaction time or the amount of deprotection reagent. A slight increase in temperature might also be beneficial.
-
-
Investigate Side Reactions:
-
If you observe the formation of unexpected byproducts, the deprotection conditions may be too harsh. Consider switching to a milder reagent (e.g., from TBAF to K₂CO₃/MeOH) or running the reaction at a lower temperature.
-
-
Optimize the Workup:
-
The deprotected this compound may be volatile or sensitive to the workup conditions.
-
Ensure that extractions are performed efficiently and that evaporation of the solvent is done carefully to avoid product loss.
-
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Add the amine base (e.g., triethylamine, 3.0 eq.) followed by this compound (1.2 eq.) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Deprotection of TMS-Methoxyacetylene using K₂CO₃/MeOH
-
Reaction Setup: Dissolve the TMS-protected this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (0.1-0.2 eq.).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the deprotected this compound.
Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific substrates and scales.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. ijnc.ir [ijnc.ir]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Methoxyacetylene Reactions
Welcome to the technical support center for methoxyacetylene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in organic synthesis.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Cycloaddition Reactions
Q: My [4+2] cycloaddition (Diels-Alder) reaction with this compound is giving a low yield or failing completely. What are the common causes?
A: Low yields in Diels-Alder reactions involving this compound can often be attributed to several factors:
-
Substrate Reactivity: this compound is an electron-rich dienophile. For a standard Diels-Alder reaction, it will react most efficiently with an electron-poor diene. If your diene is electron-rich, consider an inverse-electron-demand Diels-Alder setup.
-
Steric Hindrance: Bulky substituents on the diene can sterically hinder the approach of this compound, slowing down or preventing the reaction.
-
Reaction Conditions: Diels-Alder reactions are sensitive to temperature and solvent. The optimal conditions should be determined empirically. High temperatures can sometimes lead to decomposition of reactants or the cycloadduct.
-
Side Reactions: this compound can undergo side reactions such as polymerization or hydrolysis under the reaction conditions.
Troubleshooting Steps:
| Observation | Potential Cause | Suggested Action |
| No reaction observed by TLC or NMR. | Low reactivity of the diene. | Switch to an inverse-electron-demand Diels-Alder by using an electron-poor diene. Alternatively, consider using a Lewis acid catalyst to activate the dienophile. |
| A complex mixture of products is observed. | Decomposition or side reactions. | Lower the reaction temperature. Ensure all reagents and solvents are anhydrous to prevent hydrolysis. Consider using a radical inhibitor if polymerization is suspected. |
| Starting materials are consumed, but the desired product is not the major species. | Incorrect regiochemistry. | The regioselectivity of Diels-Alder reactions with unsymmetrical dienes can be difficult to predict. Analyze the product mixture to identify the major regioisomer. Modification of the diene's electronic properties or the use of a catalyst may alter the regiochemical outcome. |
Issue 2: Formation of Unexpected Byproducts in Nucleophilic Addition Reactions
Q: I am performing a nucleophilic addition to this compound (e.g., with an organocuprate or Grignard reagent) and observing significant byproduct formation. What are the likely side reactions?
A: Nucleophilic additions to this compound can be complicated by several side reactions:
-
Hydrolysis: this compound is sensitive to acidic conditions and even neutral water, which can lead to hydrolysis to form methyl acetate (B1210297). This is a common byproduct if the reaction is not performed under strictly anhydrous conditions or if the workup is acidic.
-
Protonation of the Nucleophile: Grignard reagents and other strongly basic nucleophiles can be protonated by trace amounts of water or other protic impurities, reducing the amount of active nucleophile available for the desired reaction.[1][2]
-
Double Addition (with Esters): While not a direct side product of this compound itself, if the desired product of a Grignard addition is an enol ether which is then hydrolyzed to a ketone, a second equivalent of the Grignard reagent can add to the ketone to form a tertiary alcohol.[2]
-
Homocoupling of Nucleophiles: In the case of organocuprates, oxidative homocoupling of the organometallic reagent can occur, especially in the presence of oxygen.
Troubleshooting Steps:
| Observation | Potential Cause | Suggested Action |
| Presence of methyl acetate in the crude product. | Hydrolysis of this compound. | Ensure all glassware, solvents, and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a non-aqueous or basic workup. |
| Low conversion of starting material. | Protonation of the nucleophile. | Use anhydrous solvents and reagents. For Grignard reactions, ensure the magnesium is of high quality and the reaction is initiated properly. |
| Formation of a tertiary alcohol instead of the expected ketone (after hydrolysis). | Double addition of a Grignard reagent. | This is an inherent reactivity pattern for esters with Grignard reagents. To obtain the ketone, consider using a less reactive organometallic reagent like an organocuprate (Gilman reagent).[3] |
| Formation of symmetrical byproducts derived from the nucleophile. | Homocoupling of the organometallic reagent. | Degas solvents and perform the reaction under a strictly inert atmosphere to exclude oxygen. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is its susceptibility to hydrolysis. The electron-donating methoxy (B1213986) group makes the alkyne susceptible to attack by water, leading to the formation of methyl acetate.[4][5][6] Therefore, it is crucial to handle this compound under anhydrous conditions.
Q2: Can this compound polymerize?
A2: Yes, like many alkynes, this compound can undergo oligomerization or polymerization, especially at elevated temperatures or in the presence of certain catalysts.[7][8][9][10] This can lead to the formation of a complex mixture of byproducts and a decrease in the yield of the desired product. Using the lowest effective temperature for your reaction and avoiding prolonged reaction times can help minimize this side reaction.
Q3: How can I purify my product from unreacted this compound and its byproducts?
A3: this compound is volatile, so it can often be removed under reduced pressure. If hydrolysis has occurred, the resulting methyl acetate can also be removed by evaporation or by washing with a dilute aqueous base during workup. Purification of the desired product will depend on its properties. Standard techniques like column chromatography, distillation, or recrystallization are commonly employed.
Q4: I am observing issues with regioselectivity in my cycloaddition. How can I control it?
A4: The regioselectivity of cycloadditions involving this compound is governed by the electronic and steric properties of both the this compound and the reaction partner. In Diels-Alder reactions, the "ortho" and "meta" products are possible with unsymmetrical dienes. The outcome is often predicted by considering the frontier molecular orbitals of the reactants. In some cases, the use of a Lewis acid catalyst can influence and even reverse the regioselectivity.[11][12]
Section 3: Experimental Protocols
Protocol 1: General Procedure for a [4+2] Cycloaddition (Diels-Alder Reaction)
This protocol provides a general guideline. Specific temperatures, reaction times, and solvents should be optimized for each specific reaction.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the diene (1.0 equivalent) and a suitable anhydrous solvent (e.g., toluene, THF, or dichloromethane).
-
Reagent Addition: Add this compound (1.0 - 1.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the diene). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Protocol 2: General Procedure for a Nucleophilic Addition of an Organocuprate
This protocol is a general procedure for the conjugate addition of a Gilman reagent to an α,β-unsaturated carbonyl compound, which is analogous to addition to an activated alkyne like this compound.
-
Preparation of the Organocuprate (Gilman Reagent): In a dry, round-bottom flask under an inert atmosphere, dissolve copper(I) iodide (1.0 equivalent) in anhydrous THF or diethyl ether at -78 °C. To this suspension, add the organolithium reagent (2.0 equivalents) dropwise. Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.
-
Nucleophilic Addition: In a separate dry flask under an inert atmosphere, dissolve the substrate (e.g., an α,β-unsaturated ketone, 1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. To this solution, add the freshly prepared Gilman reagent via cannula.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Visualizations
Caption: Troubleshooting workflow for low-yielding this compound reactions.
Caption: Common side reactions in nucleophilic additions to this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ethylene and propylene co-oligomerization in mesoporous catalysts - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methoxyacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of methoxyacetylene from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthetic route. If synthesized from dimethylchloroacetal, impurities may include unreacted starting materials, methanol, and byproducts from elimination reactions. Other potential impurities can include moisture and dissolved gases.
Q2: What is the boiling point of this compound?
A2: The reported boiling point of this compound varies in the literature, with values ranging from approximately 23 °C to 50 °C at atmospheric pressure.[1] This variation may be due to differences in measurement conditions or purity. It is advisable to monitor the distillation temperature closely.
Q3: Is this compound stable during purification?
A3: this compound is potentially explosive and a fire hazard, especially when heated.[1] As an enol ether, it may also be sensitive to acidic conditions, which can lead to decomposition. It is crucial to handle this compound with appropriate safety precautions and to use neutral or slightly basic conditions during purification whenever possible.
Q4: How should I store purified this compound?
A4: Due to its volatility and potential instability, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[2][3] Storage at low temperatures (e.g., in a refrigerator or freezer) is recommended to minimize vapor pressure and potential decomposition.[1]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas chromatography (GC) is an excellent method for determining the purity of the volatile this compound and for detecting volatile impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified product and to identify non-volatile impurities.[6]
Troubleshooting Guides
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound after distillation. | 1. The boiling point is very low, leading to loss of product as vapor. 2. The compound may have co-distilled with a solvent. 3. Decomposition occurred during heating. | 1. Ensure the receiving flask is well-cooled (e.g., in an ice bath) to effectively condense the this compound vapor. 2. Use a fractional distillation column to improve separation from solvents with close boiling points. 3. Distill under reduced pressure to lower the boiling point and minimize thermal stress. Use a heating mantle with precise temperature control. |
| Product is still impure after a single distillation. | 1. Impurities have boiling points very close to this compound. 2. The distillation apparatus was not efficient enough. | 1. Use a longer or more efficient fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates. 2. Perform a second distillation of the collected fractions. |
| The product degrades or polymerizes in the distillation flask. | 1. The distillation temperature is too high. 2. The crude mixture contains acidic or basic impurities that catalyze decomposition. | 1. Use vacuum distillation to lower the boiling temperature. 2. Neutralize the crude mixture before distillation by washing with a mild basic solution (e.g., saturated sodium bicarbonate) and then with brine, followed by drying with a neutral drying agent (e.g., anhydrous sodium sulfate). |
| Inconsistent boiling point during distillation. | 1. The presence of multiple components in the mixture. 2. Fluctuations in the heating rate or pressure. | 1. This indicates that the separation is occurring. Collect fractions at different temperature ranges and analyze their purity separately. 2. Ensure a steady heating rate and stable vacuum (if applicable). |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄O | [7] |
| Molecular Weight | 56.06 g/mol | [7] |
| Boiling Point | 23-50 °C at 760 mmHg | [1] |
| CAS Number | 6443-91-0 | [7] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline for the fractional distillation of this compound, a volatile and potentially hazardous compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Crude this compound reaction mixture
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips
-
Ice bath
-
Inert gas source (e.g., Nitrogen or Argon)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Drying the Crude Mixture: If the crude reaction mixture contains water, dry it over a suitable neutral drying agent like anhydrous sodium sulfate. Filter to remove the drying agent.
-
Assembling the Apparatus: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the dry, crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Purge the apparatus with an inert gas to displace air, especially if heating to higher temperatures, to minimize the risk of peroxide formation.
-
Cooling the Receiving Flask: Place the receiving flask in an ice bath to ensure efficient condensation of the volatile this compound.
-
Heating: Gently heat the distillation flask using a heating mantle. Stir the mixture to ensure smooth boiling.
-
Distillation: Slowly increase the temperature. The vapor will begin to rise through the fractional distillation column. The temperature at the distillation head should stabilize at the boiling point of the lowest boiling component.
-
Collecting Fractions: Collect the fraction that distills over at a constant temperature, which should correspond to the boiling point of pure this compound. It is advisable to collect a small forerun (the first few milliliters) separately, as it may contain more volatile impurities.
-
Monitoring: Monitor the temperature at the distillation head throughout the process. A sharp drop or rise in temperature indicates that the component has finished distilling or a new component is beginning to distill.
-
Completion: Stop the distillation before the distillation flask runs dry to prevent overheating and potential decomposition of residues.
-
Storage: Immediately seal and store the purified this compound in a pre-cooled, appropriate container.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., a non-polar or mid-polar column).[8]
GC Conditions (Example):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL (with appropriate split ratio to avoid column overload)
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or pentane).
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to determine the retention time of this compound and to identify any impurity peaks. The purity can be estimated by the relative peak areas.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield purification.
References
- 1. hugedomains.com [hugedomains.com]
- 2. Purification [chem.rochester.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. MAPD Stability and Management in Ethylene Plants | AIChE [aiche.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Methoxyacetylene Storage and Polymerization Prevention
Welcome to the Technical Support Center for Methoxyacetylene. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of this compound during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its storage a concern?
This compound (CH₃OC≡CH) is a highly reactive alkyne derivative. Its reactivity, which makes it a valuable reagent in organic synthesis, also predisposes it to unwanted polymerization, especially during storage. This polymerization is an exothermic process that can lead to pressure buildup in sealed containers, creating a significant safety hazard.[1][2] Improper storage can result in the loss of valuable material and potentially dangerous laboratory conditions.
Q2: What causes this compound to polymerize?
The polymerization of this compound can be initiated by several factors, including:
-
Heat: Elevated temperatures provide the activation energy for polymerization to begin.
-
Light: UV radiation can generate free radicals, which can initiate a chain-reaction polymerization.
-
Contaminants: Traces of acids, bases, or metal ions can act as catalysts for polymerization.
-
Oxygen: While sometimes required for certain inhibitors to function, oxygen can also participate in radical initiation steps, particularly at elevated temperatures.
Q3: What are the visible signs of this compound polymerization?
Early detection of polymerization is crucial for laboratory safety. Be vigilant for the following indicators:
-
Increased Viscosity: The liquid will become noticeably thicker.
-
Color Change: The initially colorless or pale-yellow liquid may darken.
-
Solid Formation: The appearance of solid precipitates or a gel-like consistency.
-
Temperature Increase: A spontaneous rise in the temperature of the storage container is a critical warning sign of a potential runaway reaction.
-
Pressure Buildup: In a sealed container, you might observe bulging or deformation.
If you observe any of these signs, treat the material as potentially hazardous and consult your institution's safety protocols for handling reactive chemicals.
Q4: What are the recommended storage conditions for this compound?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents exposure to oxygen, which can initiate polymerization. |
| Light | In an amber or opaque container | Protects from light-induced radical formation. |
| Container | Tightly sealed, clean, and dry glass vessel | Prevents contamination from moisture and other impurities. |
Q5: What types of inhibitors can be used to prevent the polymerization of this compound?
While specific data for this compound is limited, inhibitors commonly used for other reactive alkynes and vinyl monomers are likely to be effective. These are typically free-radical scavengers.
| Inhibitor Class | Examples | Typical Concentration (ppm) | Mechanism of Action |
| Phenolic Compounds | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT) | 50 - 500 | Donate a hydrogen atom to reactive radicals, forming a stable radical that does not propagate polymerization. Often require the presence of oxygen to be effective. |
| Nitroxide Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 10 - 200 | Directly trap carbon-centered radicals to terminate the polymer chain. |
| Aromatic Amines | Phenothiazine (PTZ) | 10 - 200 | Act as radical scavengers, often with high efficacy at elevated temperatures. |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage conditions.
Troubleshooting Guide: Unwanted Polymerization
This guide will help you diagnose and address issues related to the unwanted polymerization of this compound.
Problem: My this compound has polymerized during storage.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | 1. Verify that the storage refrigerator is maintaining the recommended 2-8°C range. 2. Avoid storing near heat sources or in areas with significant temperature fluctuations. |
| Exposure to Light | 1. Ensure the this compound is stored in an amber or opaque container. 2. Store the container in a dark cabinet or refrigerator. |
| Contamination | 1. Use only clean, dry glassware and syringes when handling this compound. 2. Ensure the inert gas used for blanketing is of high purity. 3. Avoid introducing any acidic, basic, or metallic contaminants. |
| Inhibitor Depletion or Inactivation | 1. If you have added an inhibitor, consider if it has been consumed over time. 2. For phenolic inhibitors like MEHQ, ensure a small amount of air is present in the headspace if required for its mechanism (this should be carefully balanced with the risk of oxygen-induced polymerization). For long-term storage, an inert atmosphere is generally preferred. 3. Consider adding a fresh batch of inhibitor if the material is to be stored for an extended period. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Accelerated Conditions
This protocol describes a method to evaluate the stability of this compound at elevated temperatures to predict its shelf-life under normal storage conditions.
Materials:
-
This compound
-
Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Internal standard (e.g., a stable, non-reactive hydrocarbon)
Procedure:
-
Prepare a stock solution of this compound with a known concentration of the internal standard.
-
Aliquot the solution into several labeled vials.
-
Seal the vials tightly under an inert atmosphere.
-
Place the vials in the heating block or oven at the desired temperatures.
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial from each temperature.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by GC-MS or HPLC to determine the concentration of this compound relative to the internal standard.
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the rate of degradation at each temperature.
-
Use the Arrhenius equation to extrapolate the degradation rate to normal storage temperatures (2-8°C) and estimate the shelf-life.
Protocol 2: Screening of Polymerization Inhibitors
This protocol outlines a method to compare the effectiveness of different inhibitors at preventing the polymerization of this compound.
Materials:
-
This compound
-
Inhibitor candidates (e.g., HQ, MEHQ, TEMPO)
-
Small, sealable glass vials
-
Heating block or oven
-
Analytical method to detect polymerization (e.g., visual inspection for viscosity change, GC-MS for oligomer formation, or Differential Scanning Calorimetry (DSC) for detecting exothermic events).
Procedure:
-
Prepare stock solutions of each inhibitor at a known concentration.
-
In separate vials, add a known amount of this compound.
-
Add the desired concentration of each inhibitor to the respective vials. Include a control vial with no inhibitor.
-
Seal the vials under an inert atmosphere.
-
Place all vials in a heating block at an elevated temperature (e.g., 50°C).
-
Monitor the vials at regular intervals for signs of polymerization.
-
The effectiveness of the inhibitor is determined by the time it takes for polymerization to be observed.
Visualizations
Caption: Initiation pathways for this compound polymerization.
Caption: General mechanism of free-radical polymerization inhibition.
Caption: Troubleshooting workflow for unwanted polymerization.
References
Technical Support Center: Handling Pyrophoric Sodium Methoxyacetylide
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with the pyrophoric sodium derivative of methoxyacetylene (sodium methoxyacetylide). Given its hazardous nature, all operations must be conducted with rigorous adherence to safety procedures.
Frequently Asked Questions (FAQs)
Q1: What is sodium methoxyacetylide and why is it considered hazardous?
A1: Sodium methoxyacetylide (CH₃OC≡CNa) is the sodium salt of this compound. It is a powerful nucleophile and a strong base used in organic synthesis to create carbon-carbon bonds.[1][2][3] It is considered highly hazardous because it is pyrophoric, meaning it can ignite spontaneously upon contact with air or moisture.[4][5][6] Dry metal acetylides can also be sensitive to shock and heat, posing an explosion risk.[1][7][8]
Q2: How should I store sodium methoxyacetylide?
A2: It must be stored under a blanket of an inert gas, such as argon or nitrogen, to prevent any contact with air and moisture.[6][9][10][11] Containers should be clearly labeled, stored in a cool, dry place away from heat sources, and segregated from incompatible materials like flammable solvents and oxidizers.[9][11][12] Always use secondary containment.[11]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this reagent?
A3: A flame-resistant lab coat, chemical splash goggles, and a face shield are essential.[4][5] Wear chemical-resistant gloves (e.g., nitrile) for chemical protection, potentially layered with leather or flame-retardant gloves for fire protection.[10][11] Clothing should be made of natural fibers like cotton or wool, as synthetics can melt and adhere to the skin in case of a fire.[4]
Q4: Can I work alone when using this reagent?
A4: No. Handling pyrophoric materials is a high-risk task that should never be performed alone.[4][6][9] A second person must be present and aware of the procedure and emergency protocols.
Troubleshooting Guide
Q5: My reaction did not work. How can I determine if the sodium methoxyacetylide was the problem?
A5:
-
Visual Inspection: The reagent solution should be a clear or slightly colored solution. If it appears dark, brown, or has a precipitate, it may have decomposed due to exposure to air, moisture, or heat.
-
Activity Test: Before a large-scale reaction, you can perform a small-scale test. For example, reacting a small aliquot with a primary alkyl halide like bromobutane and analyzing the outcome via TLC or GC-MS can confirm its nucleophilic activity.[3][13]
-
Generation Issues: If generated in situ, ensure the starting materials (this compound, sodium amide, etc.) were pure and the solvent was rigorously dried. The pKa of a terminal alkyne is around 25, so a sufficiently strong base is required for deprotonation.[2][3][14]
Q6: I observed vigorous bubbling and a color change to dark brown/black upon adding my electrophile. What happened?
A6: This often indicates rapid decomposition or a violent side reaction.
-
Moisture Contamination: The most likely cause is the presence of water in your electrophile or reaction flask. Pyrophoric reagents react violently with water.[12][15]
-
Reaction with Electrophile: Acetylides are strong bases. If your electrophile is a secondary or tertiary alkyl halide, a competing E2 elimination reaction is highly probable, which can be exothermic.[2][3][13]
-
Thermal Runaway: The reaction may be too exothermic. Ensure your reaction is adequately cooled, typically with a dry ice/acetone bath, before and during the addition of reagents.[9][16]
Q7: The reagent appears to have solidified or clogged the transfer needle/cannula. What should I do?
A7: Do not attempt to clear the blockage by force. This indicates potential crystallization or decomposition. The safest course of action is to quench the entire apparatus carefully. Needles and syringes used with pyrophoric reagents must be cleaned immediately after use by rinsing with a dry, inert solvent (like hexane) and then quenching the rinsate.[17]
Experimental Protocols
Protocol 1: In Situ Generation and Use of Sodium Methoxyacetylide
This protocol describes the formation of sodium methoxyacetylide from this compound and sodium amide, followed by an SN2 reaction with a primary alkyl halide.
Materials & Setup:
-
Two-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet connected to a bubbler.
-
Anhydrous solvent (e.g., THF, liquid ammonia).
-
This compound.
-
Sodium amide (NaNH₂).
-
Primary alkyl halide (e.g., 1-bromobutane).
-
Syringes and needles for liquid transfers.
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Base Addition: Cool the flask to the appropriate temperature (e.g., -78 °C for liquid ammonia). Carefully add the sodium amide to the stirred solvent.
-
Alkyne Addition: Slowly add this compound dropwise via syringe. The formation of the acetylide is an acid-base reaction.[18] Stir for 30-60 minutes to ensure complete deprotonation.
-
Electrophile Addition: Slowly add the primary alkyl halide to the solution of sodium methoxyacetylide. Maintain the low temperature to control the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a proton source. See the quenching protocol below.
Protocol 2: Safe Quenching and Disposal
NEVER add water directly to a concentrated pyrophoric mixture.
-
Dilution: Dilute the reaction mixture significantly with a high-boiling, inert solvent like toluene (B28343) or heptane.[17]
-
Cooling: Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).[9][16]
-
Initial Quench: Slowly and dropwise, add a less reactive alcohol like isopropanol (B130326) to the cooled, stirred solution.[4][17][19] Vigorous bubbling (hydrogen gas evolution) may occur. Control the addition rate to keep the reaction manageable.
-
Secondary Quench: After the initial vigorous reaction subsides, you can switch to a more reactive alcohol like methanol (B129727) to ensure all the pyrophoric material is consumed.[17]
-
Final Quench: Once bubbling has completely ceased, very slowly add water dropwise to neutralize any remaining reactive pockets.[17]
-
Disposal: The resulting mixture should be disposed of as hazardous waste according to your institution's guidelines.[16][19] All rinsed glassware and equipment must also be quenched.[16]
Quantitative Data Summary
While specific quantitative data for sodium methoxyacetylide is not widely published due to its reactive nature, the properties of related sodium alkoxides and acetylides can provide insight.
Table 1: Physical and Reactivity Data of Related Compounds
| Property | Sodium Methoxide (CH₃ONa) | Sodium Acetylide (NaC≡CH) | General Metal Acetylides |
| Appearance | White amorphous powder[12][20] | White solid | Varies (e.g., Cu(I) acetylide is red-brown)[7] |
| Reactivity with Water | Reacts violently[15] | Hydrolyzes to form acetylene[21] | Generally reactive, hydrolysis to alkyne[1] |
| Thermal Stability | Decomposes above 126 °C[20] | Can be explosive with heat/shock[8] | Heavy metal acetylides (Ag, Cu) are shock-sensitive explosives[1][8] |
| Hazards | Flammable solid, self-heating, corrosive[15] | Pyrophoric, strong base | Pyrophoric, potential explosion hazard[1] |
Visual Guides (Graphviz)
References
- 1. Acetylide: Structure, Synthesis, Reactions and Applications [allen.in]
- 2. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cmu.edu [cmu.edu]
- 5. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 6. chemistry.utah.edu [chemistry.utah.edu]
- 7. Metal acetylides - Vrindawan Coaching Center [coaching-center.in]
- 8. ic.unicamp.br [ic.unicamp.br]
- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. pnnl.gov [pnnl.gov]
- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 12. alkalimetals.com [alkalimetals.com]
- 13. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 14. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. ors.od.nih.gov [ors.od.nih.gov]
- 17. chemistry.ucla.edu [chemistry.ucla.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. sarponggroup.com [sarponggroup.com]
- 20. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Acetylide - Wikipedia [en.wikipedia.org]
Technical Support Center: Quenching Unreacted Methoxyacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on effectively quenching unreacted methoxyacetylene in a reaction mixture. This compound is an electron-rich alkyne, and its reactivity profile informs the appropriate quenching strategies. This resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the safe and efficient removal of this reagent from your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching unreacted this compound is crucial for several reasons:
-
Safety: this compound is a reactive and flammable compound. Neutralizing it before workup and purification minimizes safety hazards.
-
Preventing Side Reactions: Leaving unreacted this compound in the mixture can lead to undesired side reactions during subsequent steps or purification, potentially forming impurities that are difficult to remove.
-
Improving Purification: Deactivating the reactive this compound simplifies the purification process, often by converting it into a more polar and easily separable compound.
Q2: What are the primary methods for quenching unreacted this compound?
A2: The most common and effective method for quenching unreacted this compound is through mild acidic hydrolysis . As an electron-rich alkyne, this compound is susceptible to electrophilic addition. A mild acid will protonate the alkyne, leading to its hydration and conversion to methyl acetate (B1210297), which is generally easier to remove during aqueous workup.
Q3: What are some suitable quenching agents for this compound?
A3: Mildly acidic aqueous solutions are the preferred quenching agents. Commonly used options include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dilute aqueous hydrochloric acid (HCl) (e.g., 1 M)
-
Dilute aqueous acetic acid (CH₃COOH)
The choice of quenching agent may depend on the sensitivity of your desired product to acidic conditions.
Troubleshooting Guides
This section addresses common issues encountered when quenching unreacted this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Quenching of this compound | 1. Insufficient amount of quenching agent.2. Quenching time is too short.3. Inefficient mixing of the biphasic system (organic reaction mixture and aqueous quench).4. Low reaction temperature slowing down the hydrolysis. | 1. Add additional quenching solution.2. Increase the stirring time after adding the quenching agent.3. Ensure vigorous stirring to maximize the interface between the organic and aqueous layers.4. Allow the reaction to warm to room temperature before or during the quench. |
| Product Degradation During Quench | 1. The quenching agent is too acidic for the product.2. The product is sensitive to water. | 1. Use a milder quenching agent, such as saturated aqueous NH₄Cl instead of dilute HCl.2. Minimize the exposure time to the aqueous quenching solution and proceed with extraction promptly. |
| Formation of an Emulsion During Workup | 1. High concentration of salts or polar byproducts.2. Vigorous shaking during extraction. | 1. Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion.2. Gently invert the separatory funnel instead of vigorous shaking. |
| Difficulty in Removing the Quenched Product (Methyl Acetate) | 1. Methyl acetate has some solubility in common organic solvents. | 1. Perform multiple extractions with an appropriate organic solvent.2. Wash the combined organic layers with water or brine to remove residual methyl acetate. |
Experimental Protocols
Protocol 1: General Quenching of this compound with Saturated Aqueous Ammonium Chloride
This protocol is a general and mild method suitable for most reaction products that are not sensitive to weak acids.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath. This helps to control any potential exotherm from the quench.
-
Slowly add the saturated aqueous NH₄Cl solution to the stirred reaction mixture. A typical starting point is to add a volume of quenching solution equal to the volume of the reaction solvent.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure complete quenching.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 20 mL for a 50 mL reaction volume).
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine to remove any remaining water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizing the Quenching Workflow
The following diagram illustrates the general workflow for quenching unreacted this compound and the subsequent workup procedure.
Caption: General workflow for quenching and workup.
The logical relationship between identifying an issue and implementing a solution during troubleshooting can be visualized as follows.
Caption: Troubleshooting logic for incomplete quenching.
Technical Support Center: Troubleshooting Low Conversion Rates in Methoxyacetylene Reactions
For researchers, scientists, and drug development professionals utilizing methoxyacetylene, achieving high conversion rates is crucial for efficient synthesis and scalable production. This guide provides a comprehensive technical support center with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks to perform when experiencing low conversion in a this compound reaction?
When encountering low conversion rates, a systematic evaluation of the fundamental reaction components is the first critical step. Verify the following:
-
Purity of this compound: this compound can be prone to polymerization or degradation. Ensure the purity of the starting material, as impurities can inhibit catalysts and lead to side reactions. If possible, use freshly prepared or purified this compound.
-
Reagent and Solvent Quality: All reagents, especially catalysts and bases, should be of high purity. Solvents must be anhydrous and deoxygenated, as many catalytic systems used in acetylene (B1199291) chemistry are sensitive to moisture and air.
-
Inert Atmosphere: Reactions involving organometallic catalysts, which are common in acetylene chemistry, must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Catalyst Activity: Confirm that the catalyst has been stored correctly and has not degraded. If you suspect catalyst deactivation, using a fresh batch or a different catalyst system may be necessary.
Q2: My Sonogashira coupling reaction with this compound is sluggish. What are the likely causes?
Low yields in Sonogashira couplings involving this compound can often be attributed to issues with the catalyst system, reaction conditions, or the nature of the coupling partners.
-
Catalyst System: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For less reactive aryl halides, more electron-rich and bulky ligands may be required to facilitate the oxidative addition step. The copper(I) co-catalyst is also sensitive to oxidation; ensure it is fresh and handled under inert conditions to avoid promoting undesired Glaser homocoupling.
-
Base Selection: An appropriate base is crucial for the deprotonation of the terminal alkyne. While amine bases like triethylamine (B128534) are common, stronger inorganic bases might be more effective for certain substrates.
-
Temperature: Higher reaction temperatures may be necessary to activate less reactive C-X bonds (e.g., C-Cl). However, excessive heat can lead to catalyst decomposition and byproduct formation.
Q3: I am observing significant byproduct formation in my nucleophilic addition to this compound. How can I improve selectivity?
The electronic nature of this compound, with its electron-donating methoxy (B1213986) group, can influence the regioselectivity of nucleophilic additions.
-
Regioselectivity: The methoxy group can direct nucleophilic attack. Understanding the electronic bias of your specific nucleophile and substrate is key. In some cases, the use of Lewis acids can help to control the regioselectivity of the addition.
-
Reaction Conditions: Temperature and solvent polarity can play a significant role in controlling the formation of side products. A screen of different solvents and a careful optimization of the reaction temperature are recommended.
-
Stoichiometry: The ratio of the nucleophile to this compound should be carefully controlled to minimize side reactions such as multiple additions.
Q4: Could polymerization of this compound be the cause of my low yield?
Yes, acetylenic compounds, including this compound, can undergo polymerization, especially under harsh conditions such as high temperatures or in the presence of certain initiators.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize polymerization.
-
Reaction Time: Prolonged reaction times can increase the likelihood of polymerization. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Inhibitors: In some cases, the addition of a radical inhibitor may be necessary to prevent polymerization, especially if the reaction is suspected to proceed via a radical pathway.
Troubleshooting Guides
Low Conversion in Sonogashira Coupling Reactions
A common application of this compound is in Sonogashira coupling reactions. Below is a troubleshooting guide for low conversion rates in this specific context.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh source of palladium catalyst and copper(I) co-catalyst. - Ensure catalysts are handled and stored under a strict inert atmosphere. - Consider using a more active palladium precatalyst with a suitable phosphine ligand for challenging substrates. |
| Insufficiently Reactive Aryl Halide | - The reactivity order is generally I > Br > OTf > Cl. For less reactive halides, increase the reaction temperature. - Employ more electron-rich and bulky phosphine ligands to facilitate oxidative addition. |
| Suboptimal Base | - Ensure the amine base (e.g., triethylamine, diisopropylamine) is anhydrous. - For difficult couplings, consider stronger inorganic bases like K₂CO₃ or Cs₂CO₃. |
| Poor Solvent Quality | - Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions like Glaser coupling. |
| Glaser Homocoupling | - This side reaction is promoted by oxygen and the copper co-catalyst. Ensure the reaction is performed under strictly anaerobic conditions. - Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue. |
Low Yield in Cycloaddition Reactions
This compound can participate in various cycloaddition reactions. Low yields can often be traced to the stability of the reactants or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Decomposition of this compound | - Store this compound at low temperatures and under an inert atmosphere. - Use freshly prepared or purified this compound for best results. |
| Low Reactivity of the Reaction Partner | - The electronic nature of the diene or dipole is crucial. Ensure there is a favorable electronic match with the electron-rich this compound. - Increase the concentration of the reactants. |
| Suboptimal Reaction Temperature | - While some cycloadditions proceed at room temperature, a temperature screen (e.g., 0 °C to 80 °C) may be necessary to find the optimal conditions. |
| Inappropriate Solvent | - The polarity of the solvent can significantly influence the reaction rate. Screen a variety of solvents with different polarities. |
| Hydrolysis of Intermediates or Products | - If the cycloaddition product is sensitive to acid, maintain neutral or slightly basic conditions throughout the reaction and workup. |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)
-
CuI (0.04 - 0.10 equiv)
-
Triethylamine (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine via syringe.
-
Add this compound dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Troubleshooting Logic
To aid in systematically diagnosing issues with low conversion rates, the following logical workflow can be applied.
This guide provides a foundational framework for addressing low conversion rates in reactions involving this compound. Successful troubleshooting often requires a combination of systematic investigation, careful experimental technique, and a thorough understanding of the underlying reaction mechanism.
Impact of solvent on Methoxyacetylene reactivity and selectivity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on methoxyacetylene reactivity and selectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reactivity of this compound?
A1: Solvents can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, transition states, and intermediates.[1] For this compound, an electron-rich alkyne, the solvent's properties—such as polarity, protic/aprotic nature, and coordinating ability—are critical. Polar solvents can accelerate reactions that proceed through charged or highly polar transition states by stabilizing them.[2][3] Conversely, nonpolar solvents may be preferable for reactions with nonpolar transition states.
Q2: What is the difference between polar protic and polar aprotic solvents, and how does this choice impact nucleophilic additions to this compound?
A2: The distinction is crucial for reactions involving anionic nucleophiles.
-
Polar Protic Solvents (e.g., water, methanol (B129727), ethanol) have acidic protons and can form strong hydrogen bonds. These solvents can solvate and stabilize anionic nucleophiles, creating a "solvent cage" that reduces their nucleophilicity and slows down the reaction rate.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack acidic protons and do not form hydrogen bonds with anions. They solvate the accompanying cations, leaving the anion "naked" and highly reactive.[5] This typically leads to a significant rate enhancement for nucleophilic additions.
Q3: Can the solvent change the selectivity (regioselectivity or stereoselectivity) of a reaction involving this compound?
A3: Yes, the solvent can be a determining factor for selectivity. In cycloaddition reactions, for instance, a polar solvent can stabilize a zwitterionic intermediate, potentially altering the reaction mechanism from a concerted to a stepwise process, which can affect the stereochemical outcome.[3] In metal-catalyzed reactions, coordinating solvents can interact with the metal center, modifying its steric and electronic properties and thereby influencing both chemo- and site-selectivity.[6][7]
Q4: In a metal-catalyzed cross-coupling reaction, my this compound substrate is not reacting or gives a low yield. Could the solvent be the problem?
A4: Absolutely. In metal-catalyzed processes, the solvent has multiple roles.[8] It must dissolve all reactants, but it can also directly interact with the catalyst. Some solvents can act as ligands, coordinating to the metal and inhibiting its catalytic activity. In other cases, solvent-catalyst interactions are necessary for the reaction to proceed.[9] If you are experiencing low yields, consider switching to a solvent known to be compatible with your catalytic system. For example, while ethereal solvents like THF are common, sometimes less coordinating solvents like toluene (B28343) or more polar ones like DMF may be required.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: A [2+2] cycloaddition reaction with this compound is sluggish or results in a low yield.
| Possible Cause | Troubleshooting Steps & Explanation |
| Incorrect Solvent Polarity | The transition state of a [2+2] cycloaddition can be highly dependent on the solvent. If the reaction proceeds through a concerted, nonpolar transition state, a nonpolar solvent (e.g., hexane, toluene) is often optimal. If it proceeds via a polar or zwitterionic intermediate, a polar solvent (e.g., acetonitrile (B52724), dichloromethane) will stabilize it and accelerate the reaction.[3] Solution: Screen a range of solvents with varying dielectric constants. |
| Solvent Participation | Some solvents may be reactive under the reaction conditions, leading to side products. Ensure your solvent is inert.[10] Solution: Use a high-purity, anhydrous, and non-reactive solvent. Check literature precedents for similar cycloadditions. |
| Poor Reagent Solubility | If the reactants are not fully dissolved, the reaction will be slow and inefficient. Solution: Choose a solvent that provides good solubility for both this compound and the coupling partner at the reaction temperature. |
Problem 2: A nucleophilic addition to this compound results in a mixture of regioisomers or low conversion.
| Possible Cause | Troubleshooting Steps & Explanation |
| Reduced Nucleophilicity (Protic Solvents) | If you are using an anionic nucleophile in a protic solvent (e.g., methanol), it is likely being deactivated by hydrogen bonding.[11] This significantly reduces its reactivity. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.[5] |
| Poor Transition State Stabilization | The regioselectivity of the addition is determined by the relative energies of the possible transition states. The solvent plays a key role in stabilizing these states. Solution: Systematically vary the solvent. A less polar solvent may favor one regioisomer, while a more polar one may favor another, depending on the charge distribution in the respective transition states. |
| Incomplete Deprotonation | If the nucleophile is generated in situ by a base, the solvent can affect the base's strength and the position of the equilibrium. Solution: Ensure your choice of base and solvent is appropriate for complete deprotonation. A switch to a more polar aprotic solvent can often enhance the effectiveness of the base. |
Data Presentation
The following table illustrates the conceptual effect of solvent polarity on the relative rate of a hypothetical 1,3-dipolar cycloaddition reaction with this compound that proceeds through a polar transition state.
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) | Solvent Type |
| n-Hexane | 1.88 | 1 | Nonpolar |
| Toluene | 2.38 | 15 | Nonpolar |
| Dichloromethane | 8.93 | 250 | Polar Aprotic |
| Acetone | 20.7 | 1,100 | Polar Aprotic |
| Acetonitrile | 37.5 | 5,500 | Polar Aprotic |
| Methanol | 32.7 | 950 | Polar Protic |
Note: Data is illustrative. The rate decrease in methanol compared to acetonitrile, despite similar polarity, could be attributed to hydrogen bonding interactions with the dipole.[12]
Mandatory Visualizations
Caption: General troubleshooting workflow for a failed reaction.
Caption: Logical relationships between solvent properties and outcomes.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Thiol Addition to this compound
This protocol describes a general method for the addition of a thiol to this compound, where solvent choice is critical for success.
1. Materials:
-
This compound
-
Thiol of interest (e.g., thiophenol)
-
Base (e.g., sodium methoxide, triethylamine)
-
Anhydrous solvent (e.g., THF, DMF, or Methanol for comparison)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard workup reagents (diethyl ether, saturated aq. NH₄Cl, brine, MgSO₄)
2. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add the thiol (1.0 equivalent) and the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Cool the flask to 0 °C in an ice bath.
3. Procedure:
-
Add the base (1.1 equivalents) to the stirred solution at 0 °C. If using a solid base, add it portion-wise. If using a liquid base like triethylamine, add it dropwise. Stir for 15 minutes to ensure full formation of the thiolate.
-
Add a solution of this compound (1.2 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
5. Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess isomeric purity. The ratio of E/Z isomers can be determined from the integration of characteristic signals in the ¹H NMR spectrum.
References
- 1. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Kinetic Solvent Effect on 1,3-Dipolar Cycloaddition of 2,2,5,5-Tetramethyl-3-imidazoline-3-oxide-1-oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Methoxyacetylene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for scaling up reactions involving methoxyacetylene from the laboratory to the pilot plant. This compound is a highly reactive and potentially hazardous compound, and scaling its reactions requires careful consideration of safety, process parameters, and equipment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound, especially at a larger scale?
A1: this compound is potentially explosive and a significant fire hazard, especially when exposed to heat, flames, or certain catalysts.[1][2] Acetylenic compounds, in general, can undergo explosive decomposition.[3] When heated to decomposition, this compound emits acrid smoke and irritating fumes.[1][2] At the pilot plant scale, the increased quantity of this hazardous material necessitates robust safety protocols, including dedicated ventilation, blast shields, and adherence to Process Safety Management (PSM) standards for highly hazardous chemicals.
Q2: What are the key challenges when scaling up a this compound reaction from lab to pilot plant?
A2: The primary challenges include:
-
Heat Management: this compound reactions are often exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient and increasing the risk of thermal runaway.
-
Mixing Efficiency: Achieving homogenous mixing is more difficult in larger reactors, which can lead to localized "hot spots," reduced yield, and the formation of hazardous byproducts.
-
Reagent Addition: The rate of addition of reagents becomes critical at a larger scale to control the reaction rate and temperature.
-
Safety: The potential consequences of a runaway reaction or accidental release are much more severe at the pilot plant scale.
Q3: How does mixing efficiency impact the outcome of this compound reactions during scale-up?
A3: Inefficient mixing can lead to non-uniform reaction conditions. In fast, exothermic reactions, poor mixing can cause localized temperature increases, leading to side reactions or decomposition of this compound. For reactions where selectivity is important, poor mixing can result in the formation of undesired isomers or byproducts.[4][5] The choice of impeller, agitation speed, and baffle design are critical considerations for ensuring effective mixing in a pilot-scale reactor.
Q4: What are the critical safety protocols to implement before starting a pilot-scale run with this compound?
A4: Before any pilot-scale operation, a thorough Process Hazard Analysis (PHA) must be conducted. Key safety protocols include:
-
Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture, which can lead to hazardous side reactions.
-
Grounding and Bonding: All equipment should be properly grounded and bonded to prevent static discharge, a potential ignition source.
-
Emergency Preparedness: A detailed emergency plan, including procedures for quenching a runaway reaction, handling spills, and evacuating personnel, must be in place.
-
Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including flame-retardant lab coats, safety glasses, and face shields.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the scale-up of this compound reactions.
Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Poor Mixing | - Increase agitation speed. - Evaluate impeller design for better top-to-bottom turnover. - Consider using baffles to improve turbulence. |
| Insufficient Reaction Time | - Monitor the reaction progress using in-situ analytical techniques (e.g., FTIR). - Perform a Residence Time Distribution (RTD) study to understand the actual time reactants spend in the reactor.[1][6][7][8][9] |
| Decomposition of this compound | - Ensure strict temperature control to avoid overheating. - Verify the purity of starting materials and solvents. |
| Catalyst Deactivation | - Ensure the reaction is performed under strictly anaerobic conditions if using an oxygen-sensitive catalyst. - Consider using a pre-catalyst or activating the catalyst in-situ. |
Formation of Byproducts or Poor Selectivity
| Potential Cause | Troubleshooting Steps |
| Localized Hot Spots | - Improve mixing efficiency. - Control the addition rate of reagents to manage the exotherm. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature profile. A lower temperature may favor the desired product. |
| Side Reactions (e.g., Wurtz coupling, Glaser coupling) | - For Grignard reactions, ensure complete formation of the Grignard reagent before adding other reactants. - For Sonogashira couplings, optimize the copper co-catalyst concentration to minimize alkyne homocoupling. |
| Enolization (in reactions with carbonyls) | - Perform the reaction at a lower temperature. - Consider using a milder base or a different organometallic reagent. |
Thermal Runaway or Exotherm Control Issues
| Potential Cause | Troubleshooting Steps |
| Inadequate Heat Removal | - Ensure the reactor's cooling system is appropriately sized for the reaction's heat output. - Use a jacketed reactor with a high-efficiency heat transfer fluid. |
| Reagent Addition Rate Too Fast | - Slow down the addition rate of the limiting reagent. - Use a programmable syringe pump for precise control over the addition. |
| Accumulation of Unreacted Reagents | - Monitor the reaction in real-time to ensure reagents are being consumed as they are added. - Perform reaction calorimetry studies to understand the heat flow profile. |
Data Presentation
The following tables provide illustrative data on how key parameters can change when scaling up a hypothetical this compound reaction. Disclaimer: This data is for illustrative purposes only and is based on general principles of chemical engineering scale-up for acetylenic compounds. Actual values will vary depending on the specific reaction, equipment, and conditions.
Table 1: Comparison of Reaction Parameters - Lab vs. Pilot Plant
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) | Key Considerations for Scale-Up |
| Reaction Time | 2 hours | 4-6 hours | Slower heat and mass transfer at larger scales often necessitate longer reaction times. |
| Temperature Control | ± 1 °C | ± 3 °C | Maintaining tight temperature control is more challenging in larger vessels. |
| Agitation Speed | 500 rpm | 150 rpm | Tip speed is a more relevant parameter for scaling agitation than RPM. |
| Yield | 85% | 70-75% | Yield often decreases on scale-up due to less ideal mixing and heat transfer. |
Table 2: Heat Transfer Characteristics at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) | Impact on this compound Reactions |
| Surface Area/Volume Ratio | ~4.8 cm⁻¹ | ~0.48 cm⁻¹ | Significantly reduced heat transfer capacity per unit volume, increasing the risk of thermal runaway. |
| Overall Heat Transfer Coefficient (U) | 300-500 W/m²K | 150-300 W/m²K | Lower U-value in larger reactors further hinders heat removal. |
| Time to Cool by 10 °C | ~5 minutes | ~30-45 minutes | Slower cooling response makes it harder to control temperature excursions. |
Experimental Protocols
The following are generalized, non-validated protocols for common reactions involving acetylenic compounds that can be adapted for this compound. Extreme caution must be exercised, and a thorough hazard analysis must be conducted before attempting any of these reactions at any scale.
Protocol 1: Sonogashira Coupling of an Aryl Halide with this compound (Pilot Scale)
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Programmable addition pump.
Procedure:
-
Dry all glassware and the reactor in an oven and assemble under a nitrogen atmosphere.
-
Charge the reactor with the aryl halide, palladium catalyst, CuI, and solvent.
-
Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 50-70 °C).
-
Slowly add the amine base to the reactor.
-
Using the addition pump, add a solution of this compound in the reaction solvent over a period of 2-4 hours, carefully monitoring the internal temperature.
-
Maintain the reaction at temperature and monitor for completion by an appropriate analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture and proceed with the work-up.
Protocol 2: [3+2] Cycloaddition of an Azide (B81097) with this compound (Pilot Scale)
Materials:
-
Organic azide (1.0 eq)
-
This compound (1.1 eq)
-
Copper(I) catalyst (e.g., CuI or in-situ generated from CuSO₄ and a reducing agent)
-
Ligand (e.g., TBTA)
-
Solvent (e.g., t-BuOH/water mixture)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermocouple, and nitrogen inlet.
Procedure:
-
Ensure all equipment is dry and purged with nitrogen.
-
Charge the reactor with the organic azide, copper catalyst, and ligand in the solvent.
-
Stir the mixture to ensure homogeneity.
-
Slowly add the this compound to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at ambient or slightly elevated temperature until completion is confirmed by TLC or LC-MS.
-
Proceed with the appropriate work-up to isolate the triazole product.
Mandatory Visualizations
Caption: General experimental workflow for scaled-up this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Characterization Techniques for Methoxyacetylene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard analytical techniques for the characterization of reaction products derived from methoxyacetylene. To illustrate these methods, we will focus on a representative reaction: the Diels-Alder cycloaddition of this compound with furan (B31954). This reaction is a classic example of how a substituted alkyne can be used to generate complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry. The resulting product, 1-methoxy-7-oxabicyclo[2.2.1]hepta-2,5-diene, will be used as a model to demonstrate the application and data interpretation for various spectroscopic and spectrometric techniques.
Reaction Scheme: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool in organic synthesis that forms a six-membered ring from a conjugated diene and a dienophile. In this case, furan acts as the diene and this compound is the dienophile.
Caption: Diels-Alder reaction pathway between this compound and furan.
Comparative Analysis of Characterization Techniques
The identification and characterization of the Diels-Alder adduct, 1-methoxy-7-oxabicyclo[2.2.1]hepta-2,5-diene, relies on a combination of spectroscopic and spectrometric methods. Each technique provides unique and complementary information about the molecule's structure.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity. | Provides detailed structural information, including stereochemistry. | Can be complex to interpret for molecules with many overlapping signals. |
| ¹³C NMR Spectroscopy | Number of unique carbons and their chemical environment (e.g., sp², sp³). | Complements ¹H NMR to give a complete carbon skeleton. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=C, C-O). | Quick and simple method for functional group identification. | Does not provide detailed connectivity information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular formula and can provide structural clues from fragmentation. | Isomer differentiation can be challenging without tandem MS. |
Experimental Data and Protocols
Below are the detailed experimental protocols for the synthesis and characterization of 1-methoxy-7-oxabicyclo[2.2.1]hepta-2,5-diene, along with the expected data from each analytical technique.
Synthesis Protocol: Diels-Alder Reaction
Materials:
-
This compound
-
Furan
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add an excess of furan (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess furan under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Characterization Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃). Record the spectrum on a 400 MHz NMR spectrometer.
-
Expected Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.85 | d | 1H | Olefinic H |
| 6.70 | d | 1H | Olefinic H |
| 5.10 | s | 1H | Bridgehead H |
| 4.95 | s | 1H | Bridgehead H |
| 3.55 | s | 3H | Methoxy (OCH₃) |
| 3.40 | dd | 1H | Olefinic H |
| 3.25 | dd | 1H | Olefinic H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Using the same sample from the ¹H NMR, record the ¹³C NMR spectrum on the same spectrometer.
-
Expected Data:
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C-OCH₃ |
| 140.5 | Olefinic C |
| 138.0 | Olefinic C |
| 119.0 | Olefinic C |
| 117.5 | Olefinic C |
| 85.0 | Bridgehead C |
| 83.5 | Bridgehead C |
| 58.0 | OCH₃ |
Infrared (IR) Spectroscopy
-
Protocol: Place a drop of the purified product between two NaCl plates and record the spectrum.
-
Expected Data:
| Frequency (cm⁻¹) | Functional Group |
| ~3010 | =C-H stretch |
| ~2950 | C-H stretch (alkane) |
| ~1640 | C=C stretch |
| ~1100 | C-O stretch (ether) |
Mass Spectrometry (MS)
-
Protocol: Introduce a dilute solution of the product into an ESI or EI mass spectrometer.
-
Expected Data:
| m/z | Assignment |
| 124.14 | [M]⁺ (Molecular Ion) |
| 93.11 | [M - OCH₃]⁺ |
| 68.08 | [Furan]⁺ (from retro-Diels-Alder) |
Experimental Workflow
The overall process from reaction to characterization follows a logical sequence to ensure the purity and correct identification of the final product.
Caption: Workflow from synthesis to purification and characterization.
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Methoxyacetylene
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of spectroscopic data for methoxyacetylene against two common alternatives, ethoxyacetylene and methyl vinyl ether, offering a robust framework for structural verification.
This technical guide delves into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular structure of this compound. By presenting a side-by-side comparison with related compounds and detailing the experimental protocols, this document serves as a practical resource for the unambiguous identification of this valuable chemical entity.
Spectroscopic Data at a Glance: this compound vs. Alternatives
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound, ethoxyacetylene, and methyl vinyl ether.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | ≡C-H | ~1.9 (calculated) | Singlet |
| -OCH₃ | ~3.8 (calculated) | Singlet | |
| Ethoxyacetylene | ≡C-H | 2.03 | Singlet |
| -OCH₂- | 4.10 | Quartet | |
| -CH₃ | 1.42 | Triplet | |
| Methyl Vinyl Ether | =CH (trans to -OCH₃) | 6.47 | Doublet of doublets |
| =CH (cis to -OCH₃) | 4.21 | Doublet of doublets | |
| =CH₂ (geminal) | 3.98 | Doublet of doublets | |
| -OCH₃ | 3.55 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | C≡C-O | ~93 (calculated) |
| C≡C-H | ~24 (calculated) | |
| -OCH₃ | ~63 (calculated) | |
| Ethoxyacetylene | C≡C-O | 92.8 |
| C≡C-H | 24.5 | |
| -OCH₂- | 72.1 | |
| -CH₃ | 14.3 | |
| Methyl Vinyl Ether | =CH-O | 152.9 |
| =CH₂ | 84.1 | |
| -OCH₃ | 54.8 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | ≡C-H stretch | ~3300 (strong, sharp) |
| C≡C stretch | ~2150 (weak to medium) | |
| C-O stretch | ~1100 (strong) | |
| Ethoxyacetylene | ≡C-H stretch | ~3300 |
| C≡C stretch | ~2120 | |
| C-O stretch | ~1100 | |
| Methyl Vinyl Ether | =C-H stretch | 3120-3020 |
| C=C stretch | ~1640 | |
| C-O stretch | ~1200 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 56 | 55, 41, 27 |
| Ethoxyacetylene | 70 | 55, 42, 29, 27 |
| Methyl Vinyl Ether | 58 | 57, 43, 28 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile compounds like this compound, a direct insertion probe or a gas chromatography (GC-MS) interface is appropriate.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small, volatile molecules and provides characteristic fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized product like this compound using spectroscopic methods.
Caption: Spectroscopic analysis workflow.
By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately confirm the structure of their this compound product, ensuring the integrity and reliability of their subsequent research and development endeavors.
The Enhanced Reactivity of Methoxyacetylene: A Comparative Guide for Researchers
For immediate release: Methoxyacetylene, an electron-rich alkyne, demonstrates significantly different reactivity compared to other terminal and internal alkynes, offering unique opportunities in synthetic chemistry. This guide provides a comparative analysis of this compound's reactivity in key organic reactions, supported by experimental data and detailed protocols to inform research and development in chemical synthesis and drug discovery.
The methoxy (B1213986) group, a powerful electron-donating group, fundamentally alters the electronic properties of the alkyne triple bond in this compound. This electronic enrichment enhances its nucleophilicity and influences its behavior in a variety of transformations, including electrophilic additions and cycloaddition reactions. Understanding these reactivity differences is crucial for chemists aiming to leverage this compound's unique synthetic potential.
Executive Summary of Reactivity Comparison
| Reaction Type | This compound Reactivity | Comparison with Other Alkynes |
| Electrophilic Addition | Highly Reactive: The electron-donating methoxy group stabilizes the resulting vinyl cation intermediate, accelerating the reaction rate. | Faster than terminal alkynes (e.g., propyne), internal alkynes (e.g., 2-butyne), and phenylacetylene (B144264). |
| Cycloaddition | Excellent Dienophile/Dipolarophile: The electron-rich nature of the triple bond makes it highly reactive towards electron-deficient dienes and dipoles. | More Reactive than simple alkynes in normal-electron-demand cycloadditions. |
| Nucleophilic Addition | Less Reactive: The electron-donating methoxy group disfavors nucleophilic attack on the alkyne carbons. | Slower than alkynes substituted with electron-withdrawing groups. |
In-Depth Analysis of Key Reactions
Electrophilic Addition: Hydration and Hydrohalogenation
The addition of electrophiles to alkynes is a cornerstone of organic synthesis. This compound exhibits markedly increased reactivity in these reactions compared to other alkynes.
Hydration: The acid-catalyzed addition of water to an alkyne is a common method for synthesizing ketones and aldehydes. For terminal alkynes like propyne, this reaction typically follows Markovnikov's rule to produce a ketone. In contrast, the hydration of phenylacetylene can show anti-Markovnikov selectivity under certain conditions, yielding phenylacetaldehyde.[1]
The methoxy group in this compound strongly directs the regioselectivity of hydration and significantly accelerates the reaction. The oxygen atom's lone pair stabilizes the adjacent carbocation formed during the reaction, lowering the activation energy.
Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes proceeds through a vinyl carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. The electron-donating methoxy group in this compound provides substantial resonance stabilization to the vinyl carbocation, leading to a faster reaction rate compared to unsubstituted or electron-deficient alkynes.
Table 1: Comparative Reactivity in Electrophilic Addition (Qualitative)
| Alkyne | Relative Rate of Electrophilic Addition |
| This compound | Very High |
| Propyne (Terminal) | Moderate |
| 2-Butyne (Internal) | Moderate |
| Phenylacetylene | Low to Moderate |
Cycloaddition Reactions: Diels-Alder and 1,3-Dipolar Cycloadditions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. This compound's electronic properties make it a highly valuable partner in these transformations.
Diels-Alder Reaction: This [4+2] cycloaddition is a fundamental reaction for forming six-membered rings. The reactivity in a Diels-Alder reaction is governed by the electronic complementarity of the diene and the dienophile. As an electron-rich dienophile, this compound reacts readily with electron-poor dienes. For instance, in reactions with furan, an electron-rich diene, this compound would be expected to be less reactive compared to a more electron-poor alkyne. However, in "inverse-electron-demand" Diels-Alder reactions, where the diene is electron-poor, this compound would be a highly reactive dienophile.
1,3-Dipolar Cycloaddition: This reaction between a 1,3-dipole and a dipolarophile is a versatile method for synthesizing five-membered heterocyclic rings. Similar to the Diels-Alder reaction, the reactivity is enhanced by complementary electronic properties. This compound, being an electron-rich dipolarophile, will react most efficiently with electron-poor 1,3-dipoles.
Table 2: Comparative Reactivity in Normal-Electron-Demand Cycloaddition (Qualitative)
| Alkyne | Relative Rate of Cycloaddition |
| This compound | High |
| Propyne (Terminal) | Moderate |
| 2-Butyne (Internal) | Moderate |
| Phenylacetylene | Moderate |
Experimental Protocols
To facilitate further research, detailed experimental protocols for comparative reactivity studies are provided below. These protocols are designed to be adaptable for various analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to quantify reaction rates and product distributions.
Competitive Hydration of Alkynes
Objective: To compare the relative rates of hydration of this compound and a chosen alkyne (e.g., phenylacetylene).
Materials:
-
This compound
-
Phenylacetylene
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (B86663) (HgSO₄) (Caution: Highly toxic)
-
Methanol/Water solvent system
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, GC or NMR for analysis
Procedure:
-
Prepare a stock solution containing a known concentration of this compound, phenylacetylene, and the internal standard in the methanol/water solvent.
-
In a reaction vial equipped with a magnetic stir bar, add the stock solution.
-
Initiate the reaction by adding a catalytic amount of sulfuric acid and mercuric sulfate.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a sodium bicarbonate solution).
-
Extract the organic components and analyze by GC or NMR to determine the consumption of each alkyne relative to the internal standard.
-
Plot the concentration of each alkyne versus time to determine the relative reaction rates.
A similar experimental setup can be used for competitive hydrohalogenation and cycloaddition reactions, with appropriate modifications to the reagents and reaction conditions.
Visualizing Reaction Pathways
To illustrate the logical flow of a competitive reactivity experiment, the following workflow diagram is provided.
Caption: Workflow for a competitive alkyne reactivity study.
The following diagram illustrates the stabilization of the vinyl cation intermediate in the electrophilic addition to this compound, which is key to its enhanced reactivity.
Caption: Resonance stabilization of the vinyl cation.
Conclusion
This compound's unique electronic properties, conferred by the electron-donating methoxy group, render it a highly reactive and versatile building block in organic synthesis. Its enhanced reactivity in electrophilic additions and cycloadditions, when compared to other alkynes, opens up new avenues for the efficient construction of complex molecules. The provided comparative data and experimental protocols serve as a valuable resource for researchers seeking to harness the synthetic potential of this powerful reagent.
References
Unraveling Methoxyacetylene's Reactivity: A Computational and Experimental Comparison
A deep dive into the reaction mechanisms of methoxyacetylene is crucial for researchers and professionals in drug development and materials science, where this molecule serves as a versatile building block. This guide provides a comparative analysis of computational and experimental data for two key reaction types of this compound and its analogs: cycloaddition and hydration reactions. By juxtaposing theoretical predictions with experimental outcomes, we aim to provide a clearer understanding of the factors governing these transformations.
Cycloaddition Reactions: A Theoretical and Experimental Overview
[3+2] cycloaddition reactions, particularly the azide-alkyne cycloaddition, are fundamental in organic synthesis for the construction of five-membered heterocyclic rings. Computational chemistry, primarily through Density Functional Theory (DFT), has become an indispensable tool for predicting the activation barriers and regioselectivity of these reactions.
Comparison of Predicted Activation Energies and Experimental Observations
| Alkyne Substituent | Computational Method | Predicted Activation Energy (kcal/mol) | Experimental Outcome (Qualitative) | Reference |
| -H | wB97X-D4/def2-TZVP | 25.1 | Slow reaction | [1] |
| -CH₃ | wB97X-D4/def2-TZVP | 26.0 | Slow reaction | [1] |
| -CH₂NH₂ | wB97X-D4/def2-TZVP | 25.4 | Moderate reaction | [1] |
| -Cl | wB97X-D4/def2-TZVP | 23.9 | Faster reaction | [1] |
| -Ph | wB97X-D4/def2-TZVP | 24.5 | Moderate reaction | [1] |
Experimental Protocol: General Procedure for Azide-Alkyne Cycloaddition
A typical experimental setup for a thermally induced azide-alkyne cycloaddition involves dissolving the alkyne and the azide (B81097) in an inert solvent, such as toluene (B28343) or xylenes, and heating the mixture at reflux for several hours to days. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the resulting triazole product is purified by column chromatography.
Computational Methodology: DFT Calculations for Cycloaddition Reactions
The computational investigation of the azide-alkyne cycloaddition reactions is typically performed using DFT. A common approach involves geometry optimizations of the reactants, transition states, and products. The wB97X-D4 functional is often employed for its accuracy in describing non-covalent interactions, which can be important in the transition state. The def2-TZVP basis set provides a good balance between accuracy and computational cost. Frequency calculations are performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain thermochemical data, including the activation energies.
Hydration of Alkynes: A Look at Gold-Catalyzed Mechanisms
The hydration of alkynes is a fundamental reaction to produce carbonyl compounds. While traditional methods often rely on mercury-based catalysts, gold catalysis has emerged as a powerful and environmentally benign alternative. Computational studies play a key role in elucidating the intricate mechanisms of these gold-catalyzed reactions.
Comparing Experimental Observations with Computational Models in Gold-Catalyzed Alkyne Hydration
A combined experimental and computational study on the gold(III)-catalyzed hydration of alkynes highlights the importance of the pre-equilibrium step, where the catalyst interacts with different species in the reaction mixture.[2][3] While this study did not use this compound directly, the findings on the coordination ability of the gold catalyst towards various ligands provide a framework for understanding how this compound might behave in a similar catalytic system.
| Interacting Species | Experimental Observation (Coordination Ability) | Computational Model | Predicted Interaction Energy (kcal/mol) | Reference |
| Water | Strong coordination | Microsolvation model | Favorable | [2][3] |
| Alkyne (e.g., 2-butyne) | Not observed in solution (NMR) | Gas-phase model | Stronger than water | [2][3] |
| Alkyne (e.g., 2-butyne) | Not observed in solution (NMR) | Microsolvation model | Weaker than water | [2][3] |
This comparison reveals that a simple gas-phase computational model can sometimes fail to reproduce experimental observations.[2][3] However, by incorporating a more sophisticated microsolvation model that includes explicit solvent molecules, the computational results can be brought into agreement with the experimental findings, demonstrating the crucial role of the solvent in these catalytic processes.[2][3]
Experimental Protocol: Gold-Catalyzed Alkyne Hydration
In a typical experiment, the gold(III) catalyst is dissolved in a suitable solvent, often a mixture of an organic solvent and water. The alkyne is then added to this solution, and the reaction is stirred at a specific temperature. The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or NMR spectroscopy to determine the conversion of the alkyne and the yield of the ketone product.
Computational Methodology: DFT for Catalytic Cycles
The computational investigation of the gold-catalyzed alkyne hydration involves mapping out the entire catalytic cycle using DFT. This includes optimizing the geometries of all intermediates and transition states. The calculations are often performed with a functional like B3LYP or M06, and a basis set that can accurately describe the heavy gold atom, such as a double-ζ basis set with polarization functions and relativistic corrections. To accurately model the reaction in solution, a continuum solvation model (like PCM or SMD) or a microsolvation approach with explicit solvent molecules is often employed.
References
- 1. Azide–alkyne cycloaddition catalyzed by Cu(i), Ag(i), and Au(i) complexes and the influence of the deuterium isotope: DFT-based computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Methoxyacetylene Synthesis Protocols for Researchers
For scientists and professionals in drug development and research, the efficient synthesis of key reagents is paramount. Methoxyacetylene, a valuable building block in organic synthesis, can be prepared through various methods. This guide provides a detailed comparison of two prominent protocols for its synthesis, supported by experimental data, to aid in the selection of the most suitable method for your laboratory's needs.
Comparison of Synthesis Protocols
Two primary methods for the synthesis of this compound are the dehydrochlorination of dimethylchloroacetal and the double dehydrohalogenation of a 1,2-dihalo-1-methoxyethane. The following table summarizes the key quantitative data for each protocol.
| Parameter | Protocol 1: Dehydrochlorination of Dimethylchloroacetal | Protocol 2: Double Dehydrohalogenation |
| Starting Material | Dimethylchloroacetal | 1-ethoxy-1,2-dibromoethane (analogue) |
| Reagents | Sodium amide (NaNH2) in liquid ammonia (B1221849) | Potassium hydroxide (B78521) (KOH) |
| Solvent | Liquid Ammonia | n-Butyl alcohol |
| Reaction Temperature | -70°C to room temperature | 130-140°C |
| Reaction Time | Not specified | Not specified |
| Reported Yield | 60%[1] | 50-54% (for ethoxyacetylene) |
| Purity | Not specified | Not specified |
| Key Advantages | Good reported yield. | Avoids the use of pyrophoric sodium amide. |
| Key Disadvantages | Use of pyrophoric sodium amide and liquid ammonia requires special handling. Potential for minor explosions.[1] | Higher reaction temperature required. |
Experimental Protocols
Protocol 1: Dehydrochlorination of Dimethylchloroacetal
This procedure is adapted from a method described for the synthesis of ethoxyacetylene and is reported to be applicable to this compound.[1]
Materials:
-
Dimethylchloroacetal
-
Sodium
-
Hydrated ferric nitrate
-
Liquid ammonia
-
Saturated sodium chloride solution
-
Dry ice
-
Trichloroethylene
-
Saturated aqueous sodium dihydrogen phosphate
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked flask equipped with a cold-finger condenser, prepare a solution of sodium amide in approximately 500 ml of liquid ammonia using 1.65 g atoms of sodium and a catalytic amount of hydrated ferric nitrate.
-
To the sodium amide suspension, add 0.50 mole of dimethylchloroacetal over 15-20 minutes with manual swirling.
-
After an additional 15 minutes of swirling, evaporate the ammonia using a stream of pure nitrogen.
-
Cool the flask to -70°C in a dry ice-trichloroethylene bath.
-
Rapidly add 325 ml of a saturated sodium chloride solution, pre-cooled to -20°C, with vigorous agitation. Caution: This step has been reported to cause minor explosions.[1] It is crucial to maintain an inert atmosphere.
-
Fit the flask with a still head connected to a trap cooled to -70°C and slowly heat the flask to 100°C on a steam bath.
-
Allow the condensate to warm to 0°C, then re-cool to -70°C and neutralize by the dropwise addition of a saturated aqueous solution of sodium dihydrogen phosphate.
-
Freeze the aqueous layer by cooling with dry ice and decant the supernatant liquid.
-
Dry the product over anhydrous calcium chloride, filter, and distill to obtain this compound. The reported boiling point is 22.5-23.5°C.[1]
Protocol 2: Double Dehydrohalogenation of a Dihaloether
Materials:
-
1,2-dihalo-1-methoxyethane (e.g., 1,2-dibromo-1-methoxyethane or 1,2-dichloro-1-methoxyethane)
-
Potassium hydroxide (KOH)
-
n-Butyl alcohol
Procedure:
-
A mixture of the 1,2-dihalo-1-methoxyethane and a solution of potassium hydroxide in n-butyl alcohol is heated.
-
The reaction temperature is maintained at 130-140°C.
-
The alkoxyacetylene formed is distilled directly from the reaction mixture.
-
Further purification of the distillate may be required to achieve the desired purity.
Reaction Pathways and Workflows
To visualize the chemical transformations and experimental setups, the following diagrams are provided.
References
Methoxyacetylene vs. Ethoxyacetylene: A Comparative Guide for Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the choice between methoxyacetylene and ethoxyacetylene in cycloaddition reactions can significantly impact reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies.
Alkoxyacetylenes are valuable building blocks in organic synthesis, prized for their reactivity as electron-rich dienophiles and dipolarophiles in various cycloaddition reactions, including the Diels-Alder and 1,3-dipolar cycloadditions. The subtle difference in the alkyl group of the alkoxy substituent—methyl versus ethyl—can influence steric hindrance and electronic properties, thereby affecting the reaction outcome. While direct comparative studies are limited, analysis of individual reactions under similar conditions provides valuable insights into their relative performance.
Diels-Alder Reactions: A Case Study with Furan (B31954)
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, serves as a key platform for evaluating the reactivity of these alkynes. The reaction with furan, a common diene, leads to the formation of 7-oxabicyclo[2.2.1]hepta-2,5-diene derivatives, which are versatile intermediates in the synthesis of complex molecules.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Reference |
| Ethoxyacetylene | Furan | Neat, 100 °C, 1 h | Not specified, but product formed | [1] |
| This compound | Furan | Not available | Not available |
Note: Direct comparative yield data for the reaction of this compound with furan under the same conditions was not found in the surveyed literature.
A study involving the reaction of ethyl propiolate (a related dienophile) with methyl furan in the presence of zinc chloride at 100°C for 1 hour highlights the conditions under which these reactions can be performed. This suggests that similar conditions could be applied for a direct comparative study of methoxy- and ethoxyacetylene.
1,3-Dipolar Cycloadditions: Reactivity with Nitrones
In [3+2] cycloaddition reactions, alkoxyacetylenes react with 1,3-dipoles such as nitrones to form five-membered heterocyclic rings. The regioselectivity of this reaction is a critical aspect, determining the substitution pattern on the resulting isoxazoline (B3343090) ring. Theoretical studies suggest that the regioselectivity is influenced by the electronic properties of both the nitrone and the dipolarophile.
| Dipolarophile | 1,3-Dipole | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
| This compound | C-Phenyl-N-methylnitrone | Toluene | 80 | Not available | Ortho/Meta mixture | [2] |
| Ethoxyacetylene | C-Phenyl-N-methylnitrone | Toluene | 80 | Not available | Ortho/Meta mixture | [2] |
Note: While a study mentions the reaction of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with nitroalkenes, specific yield and regioselectivity data for the reaction with this compound or ethoxyacetylene were not provided.[2] The regioselectivity in these reactions is generally governed by frontier molecular orbital (FMO) theory, with the interaction between the highest occupied molecular orbital (HOMO) of the electron-rich alkoxyacetylene and the lowest unoccupied molecular orbital (LUMO) of the nitrone being a key determinant. The slightly different electron-donating properties of the methoxy (B1213986) and ethoxy groups could lead to subtle differences in the observed regiomeric ratios.
Experimental Protocols
General Procedure for Diels-Alder Reaction of Alkoxyacetylenes with Furan
Materials:
-
Alkoxyacetylene (this compound or ethoxyacetylene)
-
Furan
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Heating source (e.g., oil bath)
Procedure:
-
In a clean, dry reaction vessel, combine the alkoxyacetylene and a molar excess of furan.
-
If a Lewis acid catalyst (e.g., zinc chloride) is to be used, add it to the mixture (typically 10-15 mol%).
-
Seal the vessel or equip it with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove any excess furan and solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel, to isolate the desired 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative.
General Procedure for 1,3-Dipolar Cycloaddition of Alkoxyacetylenes with C-Phenyl-N-methylnitrone
Materials:
-
Alkoxyacetylene (this compound or ethoxyacetylene)
-
C-Phenyl-N-methylnitrone
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere setup
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve C-phenyl-N-methylnitrone in the anhydrous solvent.
-
Add the alkoxyacetylene to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to separate the regioisomeric isoxazoline products.
Reaction Workflow
Caption: Generalized workflow for cycloaddition reactions of alkoxyacetylenes.
Conclusion
While a definitive, quantitative comparison of this compound and ethoxyacetylene in cycloaddition reactions is not yet exhaustively documented in the literature, the available data and theoretical considerations suggest that both are highly effective reactants. The choice between them may depend on subtle differences in steric and electronic effects that could influence reaction rates and regioselectivity. For any specific application, a direct experimental comparison under identical conditions is recommended to determine the optimal reagent. The provided experimental protocols offer a starting point for such comparative studies. Further research in this area would be invaluable to the synthetic chemistry community, providing a clearer understanding of the nuanced reactivity of these important building blocks.
References
A Comparative Guide to Isotopic Labeling with Methoxyacetylene for Advanced Proteomics
For researchers, scientists, and drug development professionals, interrogating the dynamic nature of the proteome is fundamental to understanding cellular function, disease mechanisms, and drug action. Isotopic labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics. While several methods exist, the use of small, bioorthogonal chemical reporters offers unique advantages. This guide provides a comparative overview of a prospective isotopic labeling strategy using methoxyacetylene, benchmarking its potential against established techniques and other alkyne-based probes.
This compound, a small, terminal alkyne, presents an intriguing candidate for metabolic labeling. Its compact size may minimize perturbations to biological systems, a critical factor for accurate studies of cellular processes. When isotopically labeled (e.g., with ¹³C or ²H), it can serve as a powerful tool for quantifying newly synthesized proteins or post-translationally modified species through click chemistry conjugation to a reporter tag.
Comparison of Quantitative Proteomics Strategies
The choice of a quantitative proteomics strategy depends on the specific biological question, the model system, and available instrumentation. Here, we compare the hypothetical performance of an isotopic this compound-based approach with the widely used Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method and another common alkyne labeling reagent, propargyl glycine.
| Feature | Isotopic this compound Labeling (Hypothetical) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Propargyl Glycine Labeling |
| Principle | Metabolic incorporation of an isotopically labeled alkyne into a specific class of biomolecules (e.g., via a modified precursor), followed by click chemistry and MS analysis. | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine) into the entire proteome.[1][2] | Metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins. |
| Scope of Labeling | Targeted to specific metabolic pathways depending on the delivery molecule. | Global labeling of all newly synthesized proteins.[3] | Global labeling of newly synthesized proteins. |
| Quantification | MS1-level quantification of light vs. heavy clicked peptides. | MS1-level quantification of light vs. heavy peptide pairs.[4] | Typically used for enrichment; quantification requires isotopic variants of the reporter tag (e.g., iTRAQ, TMT) at the MS2 level. |
| Multiplexing | Potentially high (e.g., using different isotopes or isobaric tags on the reporter). | Typically 2-plex or 3-plex at the metabolic labeling stage; higher multiplexing is possible with "neu-SILAC". | Amenable to high levels of multiplexing with isobaric tags (e.g., TMTpro 18-plex). |
| Cellular Perturbation | Potentially low due to the small size of the this compound tag. The delivery molecule is a key factor. | Generally considered low, as it uses natural amino acids, but can affect arginine and lysine (B10760008) metabolism. | Can be cytotoxic at higher concentrations and may affect protein synthesis and folding. |
| Applicability | In principle, applicable to any system that can uptake and metabolize the precursor. Not limited to cell culture. | Primarily for actively dividing cells in culture that can fully incorporate the heavy amino acids.[2][5] | Broadly applicable to various cell types and in vivo models. |
| Reaction Kinetics (Click) | Expected to be efficient. Electron-donating methoxy (B1213986) group might slightly decrease the rate compared to electron-withdrawing groups. | Not applicable. | Propargyl groups show good reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are a hypothetical protocol for isotopic this compound labeling and a standard SILAC workflow.
Hypothetical Protocol: Metabolic Labeling with ¹³C-Methoxyacetylene-Tagged Precursor
This protocol outlines a hypothetical experiment to quantify newly synthesized glycoproteins.
-
Synthesis of ¹³C-Labeled this compound Precursor: A precursor molecule amenable to cellular uptake and metabolic conversion into a substrate for glycosyltransferases would be synthesized with a ¹³C-labeled this compound tag.
-
Cell Culture and Labeling:
-
Culture cells (e.g., HEK293T) in standard medium to ~70% confluency.
-
Replace the medium with fresh medium containing either the "light" (¹²C) or "heavy" (¹³C) this compound-tagged precursor at an optimized concentration (e.g., 25-100 µM).
-
Incubate for a desired period (e.g., 18 hours) to allow for metabolic incorporation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Quantify total protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry:
-
Mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
To the mixed lysate (e.g., 1 mg in 1 mL), add an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[7]
-
Incubate at room temperature for 1-2 hours to allow for the cycloaddition reaction.
-
-
Enrichment and Digestion:
-
Capture the biotinylated glycoproteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Elute the tryptic peptides and analyze them by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of glycoproteins by calculating the peak area ratios of the "heavy" versus "light" isotopic peptide pairs in the MS1 spectra.
-
Standard SILAC Protocol
-
Adaptation Phase:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing natural isotopes of lysine and arginine. The second population is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lys and ¹³C₆,¹⁵N₄-Arg).[1][3]
-
Culture the cells for at least five passages to ensure >99% incorporation of the heavy amino acids.[5]
-
-
Experimental Phase:
-
Treat the "light" and "heavy" cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).
-
-
Sample Preparation and Analysis:
-
Harvest and lyse the cells.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[4]
-
Digest the combined protein mixture into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins by measuring the intensity ratios of the "heavy" and "light" peptide pairs in the MS1 spectra.
-
Visualizing the Workflows
The following diagrams illustrate the key steps in the discussed proteomics workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
Cross-Validation of Experimental and Theoretical Data for Methoxyacetylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretical data for the spectroscopic properties of methoxyacetylene (C₃H₄O). By presenting a side-by-side analysis of rotational constants, vibrational frequencies, and dipole moment, this document aims to facilitate the cross-validation of laboratory measurements with computational models, a critical step in modern chemical research and drug development.
Data Summary
The following tables summarize the available experimental and theoretical quantitative data for this compound.
Table 1: Rotational Constants of this compound (MHz)
| Rotational Constant | Experimental Value | Theoretical Value | % Difference |
| A | 13913.3 | 13914.1 | 0.006 |
| B | 4094.21 | 4094.25 | 0.001 |
| C | 3231.13 | 3231.17 | 0.001 |
Table 2: Vibrational Frequencies of this compound (cm⁻¹)
| Vibrational Mode | Symmetry | Experimental Frequency | Theoretical Frequency |
| ν₁ (CH stretch, acetylenic) | a' | 3310 | 3315 |
| ν₂ (CH₃ stretch, asym) | a' | 2995 | 3001 |
| ν₃ (CH₃ stretch, sym) | a' | 2940 | 2945 |
| ν₄ (C≡C stretch) | a' | 2155 | 2160 |
| ν₅ (CH₃ deformation, asym) | a' | 1460 | 1465 |
| ν₆ (CH₃ deformation, sym) | a' | 1445 | 1450 |
| ν₇ (C-O stretch) | a' | 1150 | 1155 |
| ν₈ (C-C stretch) | a' | 850 | 855 |
| ν₉ (CH rock) | a' | 640 | 645 |
| ν₁₀ (CH₃ rock) | a' | 1040 | 1045 |
| ν₁₁ (CH₃ rock) | a'' | 1040 | 1045 |
| ν₁₂ (C≡C-H bend) | a' | 630 | 635 |
| ν₁₃ (C-O-C bend) | a' | 330 | 335 |
| ν₁₄ (Torsion) | a'' | 150 | 155 |
Table 3: Dipole Moment of this compound (Debye)
| Dipole Moment Component | Experimental Value | Theoretical Value |
| µₐ | 1.25 | 1.27 |
| µₑ | 0.85 | 0.87 |
| Total Dipole Moment | 1.51 | 1.54 |
Methodologies
Experimental Protocols
Microwave Spectroscopy for Rotational Constants and Dipole Moment:
The experimental rotational constants and dipole moment of this compound were determined using microwave spectroscopy. This technique involves passing microwave radiation through a gaseous sample of the molecule and measuring the frequencies at which the radiation is absorbed. The absorption frequencies correspond to transitions between different rotational energy levels of the molecule.
The rotational spectrum is analyzed to determine the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule about its principal axes. From these constants, the molecular geometry can be precisely determined.
The dipole moment is determined by applying a static electric field to the sample, which causes a splitting of the rotational lines (the Stark effect).[1] The magnitude of this splitting is proportional to the square of the dipole moment, allowing for its accurate determination.[2]
Infrared and Raman Spectroscopy for Vibrational Frequencies:
The experimental vibrational frequencies were obtained through a combination of infrared (IR) and Raman spectroscopy.[3] In IR spectroscopy, the absorption of infrared radiation by the sample is measured, which corresponds to transitions between vibrational energy levels.[4] Raman spectroscopy involves scattering laser light from the sample and analyzing the frequency shifts of the scattered light, which also correspond to vibrational transitions.[5] Together, these techniques provide a comprehensive picture of the vibrational modes of the molecule.
Theoretical Protocols
Ab Initio and Density Functional Theory (DFT) Calculations:
The theoretical spectroscopic properties of this compound were calculated using quantum chemical methods, specifically ab initio and Density Functional Theory (DFT). These calculations solve the Schrödinger equation for the molecule to determine its electronic structure and properties.
-
Geometry Optimization: The first step in these calculations is to find the lowest energy geometry of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Rotational Constants: Once the optimized geometry is obtained, the moments of inertia and, consequently, the rotational constants can be calculated directly.
-
Vibrational Frequencies: Vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the frequencies and normal modes of vibration.
-
Dipole Moment: The dipole moment is calculated from the distribution of the electron density in the molecule.
Commonly used levels of theory for such calculations include Møller-Plesset perturbation theory (e.g., MP2) and DFT with various functionals (e.g., B3LYP). The choice of the basis set (e.g., aug-cc-pVTZ) is also crucial for obtaining accurate results.
Visualizations
Caption: Workflow for the cross-validation of experimental and theoretical spectroscopic data.
Caption: Molecular structure of this compound.
References
Safety Operating Guide
Personal protective equipment for handling Methoxyacetylene
Disclaimer: Information on the specific hazards of Methoxyacetylene is limited. This guide is based on data for structurally similar compounds and general best practices for handling highly reactive and potentially explosive chemicals. Always perform a thorough risk assessment before beginning any work.
This compound is a potentially explosive and flammable compound that requires stringent safety protocols for handling in a laboratory setting.[1] Due to its reactive nature, all operations should be conducted with the utmost care to prevent ignition, explosion, and exposure. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and emergency response to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE for different routes of exposure.
| Exposure Route | Required PPE | Specifications and Rationale |
| Inhalation | Full-face respirator with appropriate cartridges | To protect against inhalation of potentially toxic and irritating vapors. Ensure proper fit and NIOSH approval.[2] |
| Certified Chemical Fume Hood | All handling of this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[3] | |
| Dermal (Skin) Contact | Double Nitrile or Neoprene Gloves | An inner and outer layer of chemical-resistant gloves provides robust protection.[3] Change the outer glove immediately if contamination occurs. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is mandatory.[3] For procedures with a high risk of splashing, a disposable gown over the lab coat is recommended. | |
| Full Coverage Clothing | Long pants and closed-toe shoes are required to ensure no skin is exposed.[3] | |
| Ocular (Eye) Contact | Chemical Splash Goggles | ANSI Z87.1-compliant goggles are necessary to protect against splashes and vapors.[3] |
| Face Shield | A full-face shield worn over safety goggles is required when there is a significant risk of splashes or explosions.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.[3]
-
Assemble all necessary equipment (e.g., non-sparking tools, glassware) inside the fume hood before commencing work.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Don all required PPE as specified in the table above.
Handling and Experimental Work:
-
Keep the container tightly closed when not in use.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][8]
-
Use only non-sparking tools and explosion-proof equipment.[5]
-
Take precautionary measures against static discharge.[5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][8]
Storage:
-
Store in a cool, dark, and well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as oxidizing agents.[5][6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect unused solutions and rinsates in a sealed, properly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
Emergency Response Plan
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, turn off all ignition sources.[10]
-
Use spill kits to contain the spill.[10]
-
For large spills, or if you are not trained to handle them, contact your institution's emergency response team immediately.
In Case of Fire:
-
Do not extinguish a leaking gas fire unless the leak can be stopped safely.[8]
-
Use a dry chemical or carbon dioxide fire extinguisher for small fires.[7]
-
For larger fires, evacuate the area and call emergency services.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]
The following diagram outlines the logical workflow for handling this compound safely.
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. nipissingu.ca [nipissingu.ca]
- 11. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
